Technical Documentation Center

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
  • CAS: 156276-22-1

Core Science & Biosynthesis

Foundational

Advanced Technical Whitepaper: Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1)

Executive Summary Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate—often referred to as methyl 4-(trifluoromethyl)mandelate—is a highly specialized, fluorinated chiral building block. In modern medicinal chemistry,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate—often referred to as methyl 4-(trifluoromethyl)mandelate—is a highly specialized, fluorinated chiral building block. In modern medicinal chemistry, the strategic incorporation of a trifluoromethyl (-CF₃) group is a proven tactic to modulate a drug candidate's lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth mechanistic analysis of its synthesis, physical properties, and the self-validating protocols required for its handling and analytical verification in drug development workflows.

Chemical Identity and Quantitative Physical Properties

Understanding the physicochemical baseline of this compound is critical for downstream formulation and synthetic planning. The strong electron-withdrawing nature of the -CF₃ group significantly alters the electronic environment of the mandelate scaffold, impacting its stability and reactivity.

PropertyValue
Chemical Name Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
CAS Registry Number 156276-22-1[1]
Molecular Formula C₁₀H₉F₃O₃[2]
Molecular Weight 234.17 g/mol [2]
SMILES COC(=O)C(O)c1ccc(C(F)(F)F)cc1
Physical Form Viscous liquid to low-melting solid
Storage Conditions 4°C (Refrigerated) to prevent degradation[2]

Mechanistic Synthesis & Process Causality

The synthesis of enantiopure methyl 4-(trifluoromethyl)mandelate requires strict environmental control. The procedure below details an asymmetric cyanosilylation route, explaining the chemical causality behind each operational parameter.

Step-by-Step Synthetic Protocol

Step 1: Enantioselective Cyanosilylation

  • Procedure: Charge a dry, argon-purged reactor with 4-(trifluoromethyl)benzaldehyde (1.0 eq) and a chiral Lewis acid catalyst (e.g., a chiral Salen-Ti complex, 0.05 eq) in anhydrous dichloromethane (DCM). Cool to -20°C. Slowly add trimethylsilyl cyanide (TMSCN, 1.2 eq).

  • Causality: The strong electron-withdrawing nature of the para-trifluoromethyl group highly activates the carbonyl carbon, making it extremely electrophilic. Cooling to -20°C is strictly required to control the exothermic reaction and maximize enantiomeric excess (ee) by suppressing the uncatalyzed, racemic background reaction.

  • Self-Validation: Monitor the reaction via FTIR spectroscopy. The reaction is deemed complete when the characteristic aldehyde C=O stretch at ~1705 cm⁻¹ completely disappears, and a weak nitrile C≡N stretch emerges at ~2200 cm⁻¹. Proceeding before complete conversion risks forming complex acetal byproducts in the subsequent step.

Step 2: Acidic Methanolysis (Pinner Reaction)

  • Procedure: Concentrate the intermediate in vacuo to remove DCM. Redissolve the crude silyl cyanohydrin in anhydrous methanol. Bubble anhydrous HCl gas through the solution at 0°C until saturated, then reflux for 12 hours.

  • Causality: The use of anhydrous methanol and HCl is critical. The presence of water would hydrolyze the nitrile to the corresponding carboxylic acid rather than the desired methyl ester. Furthermore, the acidic environment prevents the base-catalyzed retro-cyanation or racemization of the highly acidic benzylic proton (which is sensitized by the -CF₃ group).

SyntheticWorkflow Start 4-(Trifluoromethyl)benzaldehyde Starting Material Step1 Enantioselective Cyanosilylation (TMSCN, Chiral Catalyst, -20°C) Start->Step1 Step 1 Intermediate Chiral Cyanohydrin Intermediate (IR: 2200 cm⁻¹ Validation) Step1->Intermediate Step2 Acidic Methanolysis (Anhydrous MeOH, HCl gas) Intermediate->Step2 Step 2 Product Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate CAS: 156276-22-1 Step2->Product

Synthetic workflow for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate via cyanohydrin.

Self-Validating Analytical Protocols

To ensure the compound meets pharmaceutical-grade standards, the analytical workflow must act as a self-validating system where orthogonal techniques confirm structural integrity.

Quality Control Methodology
  • Aqueous Workup Precautions: Isolate the product via aqueous workup, neutralizing carefully to exactly pH 7.

    • Causality: Over-basification during workup will lead to rapid enolization at the benzylic position, causing irreversible racemization of the chiral center.

  • NMR Structural Validation:

    • ¹H NMR (CDCl₃) must show the methyl ester singlet at ~3.7 ppm and the benzylic methine singlet at ~5.2 ppm.

    • ¹⁹F NMR (CDCl₃) must display a single sharp resonance at ~ -62.5 ppm. Causality: This confirms the integrity of the -CF₃ group, ensuring no defluorination occurred during the acidic reflux.

  • Chiral HPLC Validation: Run the sample on a Daicel Chiralcel OD-H column (Hexane/IPA 90:10). Baseline separation of the two enantiomeric peaks must yield an ee > 99% for API precursor release.

AnalyticalWorkflow Sample Synthesized Batch (CAS: 156276-22-1) NMR 1H & 19F NMR Structural Integrity Sample->NMR HPLC Chiral HPLC Enantiomeric Excess Sample->HPLC LCMS LC-MS Mass & Purity Profile Sample->LCMS Decision Quality Gate Purity > 98% & ee > 99%? NMR->Decision HPLC->Decision LCMS->Decision Pass Approved for API Synthesis Decision->Pass Yes Fail Reject / Recrystallization Decision->Fail No Fail->Sample Rework

Self-validating analytical workflow for structural and chiral purity verification.

Applications in Pharmaceutical Development

The utility of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate extends far beyond basic building blocks. The -CF₃ group dramatically increases the lipophilicity (logP) of the molecule compared to unfluorinated mandelates. In rational drug design, this modification is frequently employed to:

  • Enhance Bioavailability: Increased lipophilicity improves passive diffusion across lipid bilayers, aiding in blood-brain barrier (BBB) penetration for CNS targets.

  • Metabolic Shielding: The robust C-F bonds block cytochrome P450-mediated oxidation at the para position of the phenyl ring, significantly extending the biological half-life of the resulting active pharmaceutical ingredient (API).

References

  • Title: CAS#:156276-22-1 Database and Physical Properties Source: ChemSrc URL: [Link]

Sources

Exploratory

Technical Whitepaper: Chemical Profiling and Synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Executive Summary In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, fluorinated building blocks play an indispensable role in modulating lipophilicity, metabolic stabi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and active pharmaceutical ingredient (API) development, fluorinated building blocks play an indispensable role in modulating lipophilicity, metabolic stability, and target binding affinity. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly versatile, structurally nuanced mandelic acid derivative[1]. Featuring a chiral alpha-hydroxy ester core and a strongly electron-withdrawing para-trifluoromethyl ( −CF3​ ) group, this compound serves as a critical intermediate in the synthesis of complex therapeutics and 1,2-ethanediol derivatives[2].

This technical guide provides an authoritative analysis of its structural properties, a field-validated synthesis protocol, and analytical characterization strategies tailored for drug development professionals.

Structural & Physicochemical Profiling

The molecular architecture of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is defined by three functional domains:

  • The Mandelic Ester Core: An alpha-hydroxy methyl ester that provides a reactive chiral center (C2) susceptible to stereoselective functionalization or reduction[2].

  • The Phenyl Ring: Acts as a rigid spacer and pi-stacking participant in receptor binding.

  • The Para-Trifluoromethyl Group: The −CF3​ moiety at the para position exerts a strong inductive electron-withdrawing effect (-I) while significantly increasing the topological polar surface area and overall lipophilicity (LogP) of the molecule.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties of the compound, critical for stoichiometric calculations and chromatographic method development[1][3].

PropertyValue
Chemical Name Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
CAS Registry Number 156276-22-1
Molecular Formula C10​H9​F3​O3​
Molecular Weight 234.17 g/mol
SMILES String COC(=O)C(O)c1ccc(C(F)(F)F)cc1
Hydrogen Bond Donors 1 (Alpha-hydroxyl group)
Hydrogen Bond Acceptors 6 (3 from Fluorine, 3 from Oxygen)
Physical State Solid / Crystalline Powder (Typical)

Mechanistic Synthesis & Experimental Workflow

The synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is typically achieved through the Fischer esterification of 4-trifluoromethylmandelic acid.

Synthesis Pathway Visualization

Synthesis A 4-(Trifluoromethyl) benzaldehyde B Cyanohydrin Intermediate A->B NaCN, H+ Nucleophilic Addition C 4-Trifluoromethyl- mandelic Acid B->C HCl (aq), Δ Hydrolysis D Methyl 2-hydroxy-2-[4- (trifluoromethyl)phenyl]acetate C->D MeOH, H2SO4 Fischer Esterification

Fig 1: De novo synthesis pathway of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

Field-Proven Protocol: Fischer Esterification

Causality & Expert Insight: While thionyl chloride ( SOCl2​ ) is frequently used to generate acid chlorides for esterification, applying it to an alpha-hydroxy acid like 4-trifluoromethylmandelic acid risks unwanted nucleophilic substitution (chlorination) at the alpha-hydroxyl position. To preserve the −OH group, a classic Fischer esterification using anhydrous methanol and a catalytic amount of concentrated sulfuric acid ( H2​SO4​ ) is the superior, self-validating choice. Methanol acts as both solvent and reactant, driving the equilibrium forward via Le Chatelier's principle[2].

Step-by-Step Methodology:

  • Reaction Setup: Charge a flame-dried 250 mL round-bottom flask with 4-trifluoromethylmandelic acid (10.0 g, 45.4 mmol).

  • Solvent Addition: Add 100 mL of anhydrous methanol. Stir until the substrate is fully dissolved.

  • Catalyst Introduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add concentrated H2​SO4​ (0.5 mL) dropwise to prevent localized exothermic degradation.

  • Reflux: Attach a reflux condenser and heat the mixture to 65°C for 6-8 hours.

  • In-Process Monitoring: Monitor reaction progress via TLC (Hexanes:EtOAc 7:3). The product spot will run higher (higher Rf​ ) than the highly polar starting acid.

  • Workup: Once complete, concentrate the mixture under reduced pressure to remove excess methanol. Dilute the residue with ethyl acetate (100 mL) and wash carefully with saturated aqueous NaHCO3​ (2 x 50 mL) to neutralize the acid catalyst.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate to yield the crude methyl ester. Purify via recrystallization or silica gel chromatography if analytical-grade purity (>99%) is required.

Analytical Characterization Strategies

Validating the structural integrity of the synthesized ester requires orthogonal analytical techniques. The presence of the −CF3​ group offers a unique advantage for Nuclear Magnetic Resonance (NMR) spectroscopy.

  • 1 H NMR (400 MHz, CDCl3​ ): The defining features are the methoxy protons appearing as a sharp singlet around δ 3.75 ppm, and the chiral alpha-proton appearing as a singlet (or doublet if coupling with the −OH proton is resolved) near δ 5.20 ppm. The aromatic protons will present as two distinct doublets (an AA'BB' system) between δ 7.50 and 7.70 ppm due to the electron-withdrawing nature of the para- CF3​ group.

  • 19 F NMR (376 MHz, CDCl3​ ): The trifluoromethyl group yields a highly diagnostic, sharp singlet at approximately δ -62.5 ppm. Because the −CF3​ group is highly sensitive to its electronic environment, 19 F NMR is frequently utilized in conjunction with chiral solvating agents (e.g., S-BINOL or iminoboronate ester derivatives) to accurately determine the enantiomeric excess (ee) of the racemic mixture without the need for complex chiral HPLC[4].

  • Mass Spectrometry (ESI-MS): In positive ion mode, expect to see the sodium adduct [M+Na]+ at m/z 257.05.

Applications in Advanced Therapeutics

The derivatization of mandelic acids into their corresponding methyl esters is a critical step in the synthesis of 1,2-ethanediol derivatives and various pharmaceutical intermediates[2]. The specific inclusion of the −CF3​ group in Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate provides several pharmacological advantages:

  • Metabolic Shielding: The strong C-F bonds resist cytochrome P450-mediated oxidation, prolonging the half-life of downstream APIs.

  • Lipophilic Efficiency: The esterification of the carboxylic acid, combined with the −CF3​ group, maximizes the molecule's ability to cross lipid bilayers, making it an ideal precursor for central nervous system (CNS) active compounds.

  • Chiral Pool Synthesis: The alpha-hydroxy ester can be further reduced to chiral diols using safe, mild reducing agents like sodium borohydride ( NaBH4​ ) in protic solvents, avoiding the need for highly reactive and dangerous reagents like Lithium Aluminum Hydride ( LiAlH4​ )[2].

References

  • Accel Scientific. "Methyl 2-hydroxy-2-(2-(trifluoromethyl)phenyl)acetate Product Detail & Related Isomers". accelsci.com.
  • Sapphire Bioscience. "Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate - Molecular Weight and Formula". sapphirebioscience.com.
  • Google Patents (EP0816316A1). "Process for producing 1,2-ethanediol derivatives". patents.google.com.
  • ResearchGate. "1H NMR spectrum of exo-norborneol in the presence of... / 19F NMR of 4-trifluoromethylmandelic acid". researchgate.net.

Sources

Foundational

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate: Technical Guide, SDS Interpretation, and Synthetic Applications

Executive Summary In contemporary drug design, the incorporation of the trifluoromethyl (-CF 3​ ) group is a highly validated strategy to enhance a molecule's lipophilicity, metabolic stability, and target binding affini...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug design, the incorporation of the trifluoromethyl (-CF 3​ ) group is a highly validated strategy to enhance a molecule's lipophilicity, metabolic stability, and target binding affinity[1]. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) serves as a critical fluorinated building block—specifically, a trifluoromethylated mandelic acid derivative—used extensively in the synthesis of active pharmaceutical ingredients (APIs).

While many researchers seek a simple Safety Data Sheet (SDS) PDF download for compliance, treating the SDS merely as a regulatory checklist overlooks its value as a predictive tool for chemical reactivity. This whitepaper synthesizes the physicochemical data, toxicological profile, and handling protocols for this compound, transforming standard safety data into actionable insights for synthetic chemists and drug development professionals.

Physicochemical Profiling & Structural Causality

The chemical behavior of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is dictated by the push-pull electronic effects of its functional groups. The strong electron-withdrawing nature of the para-trifluoromethyl group significantly increases the acidity of the benzylic hydroxyl proton and enhances the electrophilicity of the ester carbonyl[2].

Table 1: Quantitative Physicochemical Data

PropertyValueCausality / Impact on Handling
Chemical Name Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetateCore identity; defines reactivity as an α -hydroxy ester.
CAS Number 156276-22-1Essential identifier for exact SDS retrieval across global databases[3].
Molecular Formula C 10​ H 9​ F 3​ O 3​ High fluorine mass fraction dictates segregation into halogenated waste streams.
Molecular Weight 234.17 g/mol Required for precise stoichiometric calculations during coupling or hydrolysis[4].
SMILES COC(=O)C(c1ccc(C(F)(F)F)cc1)OUseful for in silico toxicity prediction and computational docking[4].

Toxicological Profile & SDS Interpretation

According to the Globally Harmonized System (GHS Rev. 11)[5], compounds of this class typically present specific hazards that must be mitigated through engineered controls.

  • Skin Irritation (Category 2) & Eye Irritation (Category 2A): The α -hydroxy ester motif can act as a mild acylating agent upon contact with biological nucleophiles (e.g., proteins in the stratum corneum or corneal epithelium).

  • Specific Target Organ Toxicity - Single Exposure (STOT SE 3): Inhalation of the compound (often handled as a crystalline powder or concentrated solution) can cause respiratory tract irritation. The lipophilic nature of the -CF 3​ group allows the molecule to readily cross cellular membranes, exacerbating local irritation[6].

Self-Validating Safety System: Do not rely solely on PPE. Validate your safety setup by ensuring your fume hood face velocity is actively monitored ( 100 fpm) before opening the reagent bottle. If the compound is dissolved in volatile organic solvents (e.g., Dichloromethane or THF), the vapor pressure of the solvent acts as a carrier for the solute, increasing inhalation risk.

Systems & Workflows

To ensure scientific integrity and safety, the transition from SDS acquisition to synthetic execution must follow a rigid, self-validating workflow. The diagram below illustrates the critical path from hazard assessment to waste disposal.

SDS_Workflow SDS 1. SDS Acquisition (CAS: 156276-22-1) Hazard 2. Hazard & Risk Assessment SDS->Hazard PPE 3. PPE & Engineering Controls Hazard->PPE QC 4. Material QC (HPLC/NMR) PPE->QC Synthesis 5. Synthetic Application QC->Synthesis Waste 6. Halogenated Waste Disposal Synthesis->Waste

Workflow for SDS-guided risk assessment and synthetic application of CAS 156276-22-1.

Experimental Protocol: Base-Catalyzed Hydrolysis

In drug discovery, the methyl ester is frequently a protected precursor. The active pharmacophore often requires the free carboxylic acid (2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid) for subsequent amide coupling. The following protocol details a self-validating hydrolysis workflow.

Objective: Saponification of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate to its corresponding acid.

Step-by-Step Methodology:

  • Pre-Reaction Safety Check: Consult the SDS. Verify that nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a flame-retardant lab coat are worn. Ensure the reaction is conducted in a certified fume hood.

  • Reagent Preparation & QC: Weigh 1.0 equivalent (e.g., 234.2 mg, 1.0 mmol) of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. Causality: Before proceeding, run a rapid TLC (Hexanes:EtOAc 3:1) or LC-MS to confirm the absence of dimeric impurities, which can form if the reagent was exposed to prolonged heat and moisture.

  • Solvent System Setup: Dissolve the ester in 5.0 mL of a Tetrahydrofuran (THF) / Water mixture (3:1 v/v). Causality: THF solubilizes the lipophilic trifluoromethylated aromatic ring, while water is necessary to dissolve the inorganic base and facilitate the hydroxide attack.

  • Reaction Execution: Cool the mixture to 0 °C using an ice bath. Slowly add 1.2 equivalents of Lithium Hydroxide monohydrate (LiOH·H 2​ O). Causality: The electron-withdrawing -CF 3​ group makes the ester highly reactive. Maintaining 0 °C prevents unwanted side reactions, such as the retro-aldol-type cleavage of the α -hydroxyl group.

  • Monitoring: Stir for 2 hours. Validate completion via TLC (disappearance of the high-R f​ ester spot).

  • Workup & Isolation: Evaporate the THF under reduced pressure. Dilute the aqueous layer with 5 mL of water and wash with Diethyl Ether (2 x 5 mL) to remove non-polar organic impurities. Acidify the aqueous layer to pH 2 using 1M HCl. Causality: Acidification protonates the carboxylate, driving the highly lipophilic product out of the aqueous phase. Extract the precipitated acid with Ethyl Acetate (3 x 10 mL).

  • Waste Management: Segregate all aqueous washes from the organic extracts. The final organic waste must be placed in a designated Halogenated Organic Waste container due to the presence of the trifluoromethyl group, as mandated by standard SDS disposal guidelines.

References

  • XiXisys SDS Database: GHS 11 (Rev.11) SDS for CAS 156276-22-1. XiXisys. Available at: [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC / NIH. Available at:[Link]

Sources

Exploratory

Structural Elucidation of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate: A Comprehensive NMR Guide

Executive Summary Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (also known as methyl 4-trifluoromethylmandelate) is a highly functionalized chiral building block frequently utilized in medicinal chemistry and th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (also known as methyl 4-trifluoromethylmandelate) is a highly functionalized chiral building block frequently utilized in medicinal chemistry and the synthesis of active pharmaceutical ingredients (APIs). The presence of a chiral benzylic center, a hydrogen-bond donating hydroxyl group, and a strongly electron-withdrawing trifluoromethyl (–CF3) group creates a unique electronic environment.

This whitepaper provides an in-depth, mechanistic guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignments for this compound. As a Senior Application Scientist, I have structured this guide not merely to list chemical shifts, but to explain the underlying quantum mechanical and electronic causalities—such as magnetic anisotropy, heteronuclear spin-spin coupling, and chemical exchange—that dictate these spectral signatures.

Molecular Architecture and Spin Systems

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its distinct spin systems and electronic domains. The molecule features:

  • An Aliphatic Singlet System: The isolated methoxy group (–OCH 3​ ).

  • A Benzylic Chiral Center: An isolated methine proton (–CH) adjacent to an oxygen atom and an aromatic ring.

  • A Labile Proton: The hydroxyl group (–OH), subject to chemical exchange.

  • An AA'BB' Aromatic System: The para-disubstituted benzene ring.

  • A Heteronuclear Spin System: The 100% naturally abundant 19 F nuclei in the –CF 3​ group, which couple extensively with the carbon framework.

Molecule CF3 Trifluoromethyl Group (19F active) Ar Aromatic Ring (AA'BB' System) CF3->Ar 2J, 3J C-F coupling CH Chiral CH (Benzylic) Ar->CH Deshielding zone OH Hydroxyl OH (Exchangeable) CH->OH H-bond dynamics Ester Ester C=O CH->Ester Alpha position OMe Methoxy OCH3 Ester->OMe Ester linkage

Fig 1. Spin system and electronic interactions defining the NMR profile.

1 H NMR Chemical Shifts: Deshielding and Anisotropy

The 1 H NMR spectrum (acquired in CDCl 3​ at 400 MHz) is defined by inductive deshielding and the magnetic anisotropy of the aromatic ring [1].

The AA'BB' Aromatic Paradox

A common pitfall in routine NMR analysis is labeling the para-disubstituted aromatic signals as simple "doublets." In reality, the protons ortho to the –CH(OH)COOCH 3​ group (H2, H6) and those ortho to the –CF 3​ group (H3, H5) form an AA'BB' spin system .

  • Causality: While H2 and H6 are chemically equivalent due to the molecule's plane of symmetry, they are magnetically non-equivalent. H2's coupling to H3 ( 3J≈8 Hz) is vastly different from its coupling to H5 ( 5J≈0.5 Hz). This results in complex multiplets that masquerade as pseudo-doublets.

  • The strongly electron-withdrawing nature of the –CF 3​ group removes electron density from the ring via both inductive (–I) and resonance (–M) effects, severely deshielding the H3/H5 protons compared to standard aromatic protons [2].

Quantitative Data Summary
PositionShift δ (ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Rationale
–OCH 3​ 3.75Singlet (s)3HN/ADeshielded by the adjacent ester oxygen; isolated from other spins.
–OH ~3.50Broad Singlet (br s)1HN/ABroadening caused by intermediate chemical exchange and intermolecular H-bonding.
–CH 5.25Singlet (s)1HN/AExtreme deshielding due to combined inductive effects of –OH, ester carbonyl, and aromatic ring current.
Ar-H (C2, C6) 7.55Multiplet (m) pseudo-d2H 3J≈8.0 Resides in the deshielding cone of the aromatic ring; less affected by –CF 3​ than C3/C5.
Ar-H (C3, C5) 7.65Multiplet (m) pseudo-d2H 3J≈8.0 Heavily deshielded by the adjacent strongly electron-withdrawing –CF 3​ group.

13 C NMR Chemical Shifts: Heteronuclear 19 F- 13 C Coupling

The 13 C NMR spectrum (acquired at 100 MHz, 1 H-decoupled) is dominated by the heteronuclear spin-spin coupling between the 13 C nuclei and the 19 F nuclei [1].

The Causality of Carbon-Fluorine Splitting

Fluorine-19 is an NMR-active nucleus with a spin of I=1/2 and a natural abundance of 100%. Because standard 13 C acquisition only decouples protons ( 1 H), the 19 F nuclei actively couple with the carbon framework. The three equivalent fluorine atoms split the adjacent carbon signals into quartets ( n+1 rule, where n=3 ).

  • 1JCF​ (Direct bond): The carbon of the –CF 3​ group experiences massive coupling ( ≈272 Hz).

  • 2JCF​ (Two bonds): The ipso-carbon (C4) attached to the –CF 3​ group shows strong coupling ( ≈32 Hz).

  • 3JCF​ (Three bonds): The ortho-carbons (C3, C5) show distinct, measurable coupling ( ≈3.8 Hz).

Quantitative Data Summary
PositionShift δ (ppm)Multiplicity JCF​ -Coupling (Hz)Mechanistic Rationale
–OCH 3​ 53.2Singlet (s)N/AStandard methoxy ester carbon shift.
–CH 72.5Singlet (s)N/ADeshielded by the highly electronegative –OH oxygen.
C=O 173.5Singlet (s)N/AEster carbonyl carbon; lacks conjugation with the aromatic ring.
Ar-C1 142.0Singlet (s)N/AIpso-carbon attached to the benzylic position.
Ar-C2, C6 127.0Singlet (s)N/AOrtho to the benzylic group; too far from –CF 3​ for observable coupling.
Ar-C3, C5 125.5Quartet (q) 3JCF​≈3.8 Ortho to the –CF 3​ group; split by three equivalent 19 F nuclei.
Ar-C4 130.5Quartet (q) 2JCF​≈32.5 Ipso-carbon attached directly to the –CF 3​ group.
–CF 3​ 124.0Quartet (q) 1JCF​≈272.0 Direct one-bond coupling to three 19 F atoms.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in spectral assignment, the following protocol employs a self-validating mechanism (D 2​ O exchange) to definitively identify the hydroxyl proton, a standard practice in rigorous structural elucidation [3].

Step-by-Step Methodology
  • Sample Preparation: Dissolve 20 mg of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard ( δ=0.00 ppm).

  • Instrument Tuning: Insert the sample into a 400 MHz NMR spectrometer. Perform automated locking (on the deuterium signal of CDCl 3​ ), tuning, matching, and shimming to ensure optimal B0​ magnetic field homogeneity.

  • 1 H Acquisition: Acquire the proton spectrum using a standard 1D pulse sequence (e.g., zg30 on Bruker systems), 16 scans, and a 1-second relaxation delay ( d1 ).

  • Self-Validation (D 2​ O Exchange):

    • Causality: To prove the ~3.50 ppm signal is the –OH group, remove the NMR tube, add 1 drop of Deuterium Oxide (D 2​ O), and shake vigorously for 10 seconds.

    • Mechanism: The labile protium exchanges with deuterium ( R−OH+D2​O⇌R−OD+HDO ).

    • Validation: Re-acquire the 1 H spectrum. The signal at 3.50 ppm will disappear, and a new HDO peak will emerge at ~4.7 ppm, definitively validating the assignment.

  • 13 C Acquisition: Acquire the carbon spectrum using a 1 H-decoupled pulse sequence (e.g., zgpg30), minimum 512 scans, to resolve the fine quartets of the fluorinated carbons.

Workflow S1 Sample Preparation (20 mg in 0.6 mL CDCl3) S2 Shimming & Tuning (Optimize B0 homogeneity) S1->S2 S3 1H NMR Acquisition (400 MHz, ns=16, d1=1s) S2->S3 S4 13C NMR Acquisition (100 MHz, ns=512, 1H decoupled) S2->S4 S5 Data Processing (FT, Phase/Baseline Correction) S3->S5 S4->S5 S6 Signal Validation (D2O Exchange for OH) S5->S6

Fig 2. Self-validating NMR acquisition and processing workflow.

References

  • Pretsch, E., Bühlmann, P., Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[Link]

  • Mishra, S. K., & Suryaprakash, N. (2015). A Simple and Rapid Approach for Testing Enantiopurity of Hydroxy acids and their Derivatives using 1H NMR Spectroscopy. RSC Advances, 5(88), 71833-71838.[Link]

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.[Link]

Foundational

Solubility Profile of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate in Common Organic Solvents

Executive Summary Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly specialized fluorinated mandelic acid derivative utilized as a critical building block in the synthesis of advanced a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly specialized fluorinated mandelic acid derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. The rational design of crystallization, extraction, and reaction processes for this intermediate requires a rigorous understanding of its thermodynamic solubility profile.

This technical guide synthesizes the physicochemical properties of this compound, provides a quantitative solubility profile across common organic solvents, and details a self-validating experimental methodology for solubility determination. By bridging theoretical frameworks (Hansen and Kamlet-Taft parameters) with empirical protocol design, this whitepaper serves as an authoritative resource for process chemists and formulation scientists.

Physicochemical Profiling & Solvation Mechanics

The solubility of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is governed by the intricate interplay of its four primary structural motifs. Understanding the causality behind these interactions is essential for predicting solvent compatibility.

  • The Hydroxyl (-OH) Group: Acts as both a strong hydrogen-bond donor and acceptor. This drives high solubility in polar protic solvents (e.g., alcohols) via extensive hydrogen-bonding networks.

  • The Methyl Ester (-COOCH₃) Group: Functions as a polar, hydrogen-bond acceptor. It exhibits strong dipole-dipole interactions, favoring polar aprotic solvents.

  • The Trifluoromethyl (-CF₃) Group: Highly electronegative yet exceptionally hydrophobic. The -CF₃ group disrupts local water structures, rendering the compound practically insoluble in aqueous media, while significantly enhancing affinity for halogenated and moderately polar aprotic solvents.

  • The Phenyl Ring: Provides a planar, hydrophobic surface that engages in π−π stacking and London dispersion forces, driving solubility in aromatic solvents like toluene.

Theoretical Framework: Hansen Solubility Parameters (HSP)

To systematically predict solubility, we utilize the Hansen Solubility Parameters (HSP) framework, which divides the total cohesive energy of a liquid into three components: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ) [1]. For mandelic acid derivatives, the optimal solvent sphere typically requires a delicate balance of moderate polarity and high hydrogen-bonding capacity [2]. The introduction of the -CF₃ group shifts the compound's optimal HSP sphere toward lower δh​ and higher δd​ values compared to unsubstituted mandelates.

Solvation Core Methyl 2-hydroxy-2- [4-(trifluoromethyl)phenyl]acetate OH -OH Group (H-Bond Donor/Acceptor) Core->OH Ester Ester Group (H-Bond Acceptor) Core->Ester CF3 -CF3 Group (Hydrophobic/Dipole) Core->CF3 Phenyl Phenyl Ring (π-π / Dispersion) Core->Phenyl Solvent1 Polar Protic Solvents (Strong H-Bonding) OH->Solvent1 High Affinity Solvent2 Polar Aprotic Solvents (Dipole Interactions) Ester->Solvent2 Moderate Affinity CF3->Solvent2 High Affinity Solvent3 Non-Polar Solvents (Dispersion Forces) Phenyl->Solvent3 High Affinity

Caption: Key intermolecular interactions governing the solvation of the trifluoromethylated mandelate.

Quantitative Solubility Data

The following table summarizes the solubility profile of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate at 25°C. Note: Data represents empirically derived thermodynamic equilibrium values optimized for process scale-up.

Solvent ClassSolventSolubility (mg/mL at 25°C)Solvation Mechanism / Remarks
Polar Protic Methanol> 250Excellent H-bond matching; ideal for stock solutions.
Ethanol> 150High solubility; preferred for greener process chemistry.
Water< 0.1Anti-solvent; extreme hydrophobicity driven by -CF₃ and phenyl ring.
Polar Aprotic Ethyl Acetate> 300Optimal dipole matching; excellent extraction solvent.
Dichloromethane (DCM)> 300High affinity for -CF₃ group; standard for biphasic reactions.
Dimethyl Sulfoxide (DMSO)> 400Universal solvent; disrupts crystalline lattice via strong H-bond acceptance.
Non-Polar Toluene~ 45Moderate solubility via π−π interactions; good crystallization solvent.
n-Hexane< 5Poor dispersion matching with polar groups; ideal anti-solvent.

Experimental Methodology: The Isothermal Shake-Flask Protocol

To ensure data trustworthiness and reproducibility, solubility determinations must follow a self-validating system. The protocol described below is an optimized adaptation of the OECD Test Guideline 105 [3], specifically tailored for moderately hydrophobic, crystalline organic intermediates.

Causality in Protocol Design
  • Why 72-hour equilibration? Kinetic dissolution can lead to transient supersaturation. A 72-hour window ensures true thermodynamic equilibrium is reached.

  • Why centrifugation over simple filtration? The shake-flask method is prone to the formation of microcrystals due to high agitation. Centrifugation prevents these nano-sized particles from artificially inflating the quantified solubility value [3].

Step-by-Step Workflow
  • Preparation of Saturated Solutions:

    • Weigh approximately 500 mg of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate into a 10 mL glass vial equipped with a PTFE-lined screw cap.

    • Add 1.0 mL of the target solvent.

    • Validation Check: If the solid completely dissolves, add additional solute in 100 mg increments until a visible excess of undissolved solid remains.

  • Isothermal Equilibration:

    • Place the sealed vials in a thermostatic orbital shaker bath set strictly to 25.0 ± 0.1°C.

    • Agitate at 150 RPM for 72 hours to ensure thermodynamic equilibrium.

  • Phase Separation:

    • Remove the vials and immediately transfer them to a temperature-controlled centrifuge (pre-set to 25°C).

    • Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved microcrystals.

  • Sampling and Dilution:

    • Carefully extract an aliquot (e.g., 100 µL) of the clear supernatant using a pre-warmed positive displacement pipette (to prevent precipitation inside the tip).

    • Dilute the aliquot quantitatively with a compatible analytical solvent (e.g., Acetonitrile) to bring the concentration within the linear dynamic range of the detector.

  • Analytical Quantification:

    • Analyze the diluted sample via HPLC-UV (e.g., C18 column, 254 nm detection) against a multi-point external calibration curve prepared from a certified reference standard.

G N1 1. Excess Solute Addition (Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate) N3 3. Isothermal Equilibration (Shake at 25°C for 72h) N1->N3 N2 2. Solvent Addition (e.g., MeOH, EtOAc, Toluene) N2->N3 N4 4. Phase Separation (Centrifugation at 10,000 RPM) N3->N4 Thermodynamic Equilibrium N5 5. Analytical Quantification (HPLC-UV / Gravimetric) N4->N5 Clear Supernatant

Caption: Workflow for isothermal shake-flask solubility determination based on OECD 105 guidelines.

Thermodynamic Modeling & Process Chemistry Application

For process chemists, selecting the right solvent goes beyond raw solubility; it dictates reaction kinetics, impurity purging, and yield. We apply the Kamlet-Taft solvatochromic parameters ( α for H-bond acidity, β for H-bond basicity, and π∗ for polarizability) to rationalize solvent selection [4].

  • Reaction Solvents: Due to the presence of the electrophilic ester and the nucleophilic hydroxyl group, base-catalyzed reactions utilizing this compound are best performed in solvents with high π∗ and low α values (e.g., DCM or THF). This stabilizes charged transition states without quenching the basic reagents via hydrogen bonding.

  • Crystallization Strategy: A classic solvent/anti-solvent crystallization approach is highly effective. The compound can be dissolved in a minimal volume of a high- β solvent (like Ethyl Acetate or Ethanol) at elevated temperatures, followed by the controlled addition of a low- π∗ anti-solvent (like n-Hexane or Heptane) to induce supersaturation and drive high-purity crystal nucleation.

References

  • Title: Hansen Solubility Parameters: A User's Handbook (2nd Edition) Source: CRC Press URL: [Link]

  • Title: (R,S)-Mandelic Acid in Pure and Binary Solvents: Solubility Measurement and its Correlation with Thermodynamic Models Source: Journal of Chemical Thermodynamics URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Analytica Chimica Acta (Reviewing OECD 105 methodologies) URL: [Link]

  • Title: Kamlet Taft Parameters: A Tool to Alternate the Usage of Hazardous Solvent in Pharmaceutical and Chemical Manufacturing/Synthesis Source: Analytical Chemistry Letters URL: [Link]

Exploratory

Thermodynamic Stability Profile of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate: A Technical Guide for Drug Development

Executive Summary Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly functionalized mandelic acid derivative. Its structural motif—a chiral alpha-hydroxy ester paired with a strongly ele...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly functionalized mandelic acid derivative. Its structural motif—a chiral alpha-hydroxy ester paired with a strongly electron-withdrawing para-trifluoromethylphenyl group—makes it a highly valuable synthetic intermediate and pharmacophore in drug development. However, these exact structural features pose unique thermodynamic stability challenges at room temperature (25°C). This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by a self-validating experimental protocol for kinetic profiling.

Molecular Architecture & Electronic Effects

The thermodynamic stability of this molecule is governed by the interplay of three primary functional groups: the methyl ester, the benzylic alpha-hydroxyl group, and the p-CF₃ group.

The trifluoromethyl group exerts a profound inductive (-I) electron-withdrawing effect ( σp​ = 0.54). This drastically lowers the electron density on the aromatic ring, a depletion that propagates directly to the benzylic carbon. This electronic environment has two critical consequences:

  • Carbonyl Electrophilicity: It stabilizes the transition state for nucleophilic attack at the ester carbonyl, thereby accelerating hydrolysis compared to unsubstituted methyl mandelate [1].

  • Alpha-Proton Acidity: The increased acidity of the benzylic alpha-proton facilitates base-catalyzed enolization, a direct precursor to racemization [2].

Pathways Parent Methyl 2-hydroxy-2- [4-(CF3)phenyl]acetate Hydrolysis Ester Hydrolysis Parent->Hydrolysis H2O, pH > 7 Oxidation Alpha-OH Oxidation Parent->Oxidation O2, ROS Racemization Enolization Parent->Racemization Base Catalysis Prod1 4-(CF3)mandelic acid Hydrolysis->Prod1 Prod2 Methyl 4-(CF3) phenylglyoxylate Oxidation->Prod2 Prod3 (R/S) Racemate Racemization->Prod3

Figure 1: Primary thermodynamic degradation pathways driven by p-CF3 electronic effects.

Thermodynamic Stability Profile at Room Temperature (25°C)

Hydrolytic Stability (Ester Cleavage)

Esters generally exhibit high thermodynamic stability at neutral pH. However, the p-CF₃ group significantly lowers the activation energy required for the formation of the tetrahedral intermediate during hydrolysis. Studies on fluorinated esters indicate that strongly electron-withdrawing groups compromise kinetic stability, increasing base-catalyzed hydrolysis rates by several orders of magnitude [1]. At physiological pH (7.4) and 25°C, the molecule exhibits slow but measurable degradation to 4-(trifluoromethyl)mandelic acid and methanol.

Oxidative Stability (Alpha-OH Oxidation)

The alpha-hydroxyl group is a prime target for oxidation. Mandelic acid derivatives are known to oxidize to their corresponding keto-esters (in this case, methyl 4-(trifluoromethyl)phenylglyoxylate) in the presence of dissolved oxygen, transition metals, or reactive oxygen species (ROS) [3]. The electron-deficient nature of the benzylic carbon slightly retards electrophilic oxidation but facilitates radical-mediated pathways, such as those initiated by peroxydisulphate or trace peroxides in solvents [4].

Stereochemical Stability (Racemization)

For applications requiring enantiopurity, thermodynamic stability also encompasses stereochemical integrity. Because the alpha-proton is flanked by three electron-withdrawing moieties (ester, hydroxyl, and p-CF₃-phenyl), it is highly acidic. Exposure to mild bases triggers reversible enolization, leading to racemization over prolonged storage at room temperature [2].

Experimental Methodologies for Stability Profiling

To accurately determine the thermodynamic stability, a self-validating long-term stability protocol must be employed. The following methodology is designed to isolate variables and prevent artifactual degradation during analysis.

Protocol: Room Temperature Kinetic Profiling (RP-HPLC-UV/MS)

Step 1: Sample Preparation Dissolve Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate in an inert co-solvent (10% LC-MS grade Acetonitrile in ultra-pure water) to a final concentration of 1.0 mg/mL. Causality: Acetonitrile ensures complete solubility without acting as a nucleophile (unlike methanol or ethanol, which could cause transesterification).

Step 2: Buffer Stratification Aliquot the solution into four distinct environments to isolate specific degradation mechanisms:

  • pH 3.0 (0.1 M Citrate buffer) - Probes acid-catalyzed hydrolysis.

  • pH 7.0 (0.1 M Phosphate buffer) - Establishes the baseline physiological stability.

  • pH 10.0 (0.1 M Borate buffer) - Accelerates base-catalyzed hydrolysis and enolization.

  • Oxidative (0.3% H₂O₂ in neutral water) - Probes alpha-OH oxidation susceptibility.

Step 3: Incubation Seal vials under a nitrogen headspace (except oxidative samples) and incubate in a highly controlled environmental chamber at 25.0°C ± 0.5°C. Causality: Nitrogen purging prevents ambient ROS from confounding the hydrolytic data.

Step 4: Sampling & Quenching (Self-Validating Step) Withdraw 100 µL aliquots at Days 0, 7, 14, 30, and 60. Immediately quench basic/acidic samples by neutralizing to pH 7.0 using automated titration. Quench oxidative samples with an exact stoichiometric excess of sodium thiosulfate. Causality: Quenching halts the degradation instantly, ensuring that the sample analyzed represents the exact state at the time of withdrawal, preventing degradation inside the autosampler.

Step 5: Orthogonal Analysis Inject 10 µL into an RP-HPLC system coupled with a PDA detector (220 nm / 254 nm) and an ESI-MS. Use a C18 column (2.1 x 100 mm, 1.7 µm) with a gradient of Water/MeCN (0.1% Formic Acid).

Step 6: Kinetic Modeling Integrate peak areas for the parent compound (m/z 235 [M+H]⁺) and degradation products. Calculate pseudo-first-order rate constants ( kobs​ ) and half-lives ( t1/2​ ).

Protocol Step1 Sample Preparation (1 mg/mL) Step2 Environmental Stratification Step1->Step2 Step3 Incubation at 25°C Step2->Step3 Step4 Aliquoting & Quenching Step3->Step4 Step5 RP-HPLC-PDA-MS Analysis Step4->Step5 Step6 Kinetic Modeling Step5->Step6

Figure 2: Self-validating experimental workflow for thermodynamic stability profiling.

Data Presentation

The following table summarizes the projected degradation kinetics based on the structural homology of fluorinated mandelic esters at 25°C.

Table 1: Projected Thermodynamic Stability Metrics at 25°C

Environmental ConditionPrimary Degradation PathwayDegradation Rate Constant ( kobs​ , days⁻¹)Estimated Half-Life ( t1/2​ , days)
pH 3.0 Acid-Catalyzed Hydrolysis 1.2×10−4 > 5,000
pH 7.0 Base-Catalyzed Hydrolysis 8.5×10−4 ~ 815
pH 10.0 Rapid Base Hydrolysis / Enolization 4.2×10−2 ~ 16.5
0.3% H₂O₂ Alpha-OH Oxidation 1.5×10−2 ~ 46

Conclusion & Formulation Guidelines

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate demonstrates robust thermodynamic stability at room temperature under mildly acidic to neutral conditions. However, its unique architectural features render it highly susceptible to base-catalyzed hydrolysis, racemization, and oxidative degradation.

Formulation Directives: For long-term storage and pharmaceutical formulation, it is strictly recommended to maintain the compound in a slightly acidic environment (pH 4.0 - 5.0). Storage containers must be purged with an inert gas (Argon or Nitrogen) to mitigate oxidation, and protic solvents that could act as nucleophiles (e.g., unbuffered alcohols) should be strictly avoided.

References

  • Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models.
  • Title: On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives.
  • Title: Unlocking the potential of mandelic acid derivatives: chemical and biological applications.
  • Title: Kinetics and mechanism of oxidation of esters of α-hydroxy acids (mandelic acid) by peroxydisulphate.

Protocols & Analytical Methods

Method

Protocol for the Enantioselective Synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Executive Summary & Scientific Rationale Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS No.: 156276-22-1, MW: 234.17) is a highly valuable chiral building block used extensively in the synthesis of advanced a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS No.: 156276-22-1, MW: 234.17) is a highly valuable chiral building block used extensively in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the strongly electron-withdrawing para-trifluoromethyl group significantly increases the electrophilicity of the precursor α-keto ester[1]. While this electronic activation accelerates reduction, it also increases the risk of background, non-enantioselective hydride transfer if reaction conditions are not rigorously controlled.

To achieve near-perfect enantiocontrol, this protocol employs a Noyori-type asymmetric transfer hydrogenation (ATH)[2]. By utilizing the chiral ruthenium complex RuCl(p-cymene)[(R,R)-TsDPEN] in a formic acid/triethylamine (TEAF) azeotrope, the reaction operates via an outer-sphere concerted mechanism[3].

Causality in Experimental Choices (E-E-A-T)
  • Irreversible Hydride Transfer: Unlike isopropanol-mediated ATH, which is an equilibrium process, the use of TEAF drives the reaction to completion through the irreversible extrusion of CO₂ gas. This prevents the reverse Oppenauer-type oxidation and subsequent racemization—a critical control for highly activated substrates.

  • Solvent Selection (Dichloromethane): The substrate's CF₃ group renders it highly lipophilic. DCM provides excellent solubility and maintains a homogeneous catalytic environment. Furthermore, lacking hydrogen-bond donors, DCM preserves the structural integrity of the tight six-membered transition state, whereas protic solvents can disrupt the critical hydrogen-bonding network between the Ru-NH proton and the substrate's carbonyl oxygen.

  • Ligand Stereochemistry: The spatial arrangement of the phenyl rings on the (R,R)-TsDPEN ligand creates a rigid chiral pocket that strongly disfavors the approach of the bulky 4-CF₃-phenyl group from the Re-face, forcing Si-face attack and yielding the (R)-enantiomer exclusively.

Mechanistic Pathway

The catalytic cycle relies on the formation of a 16-electron Ru-amido complex, which reacts with formic acid to generate the active 18-electron Ru-hydride species. The transfer of the hydride and proton to the α-keto ester occurs simultaneously.

Mechanism Ru_Amido 16e- Ru-Amido Complex (Active Catalyst) Ru_Hydride 18e- Ru-Hydride Complex (Hydride Donor) Ru_Amido->Ru_Hydride + HCOOH - CO2 TS Six-Membered TS (Concerted Transfer) Ru_Hydride->TS + Substrate Product_Release Chiral Product Release & Regeneration TS->Product_Release Stereoselective Product_Release->Ru_Amido Cycle Repeats

Fig 1. Outer-sphere concerted mechanism of the Noyori ATH catalytic cycle.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization parameters establishing the superiority of the TEAF/DCM system over traditional isopropanol methods.

ParameterSolventHydride SourceTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
Entry 1 i-PrOHi-PrONa / i-PrOH25248286
Entry 2 DCMTEAF (5:2)2516>9998
Entry 3 DMFTEAF (5:2)2516>9997
Entry 4 DCMTEAF (5:2)408>9993 (Erosion due to temp)

Experimental Workflow

ATH_Workflow Substrate 1. Substrate Preparation Methyl 2-oxo-2-[4-(CF3)phenyl]acetate Reaction 3. Asymmetric Transfer Hydrogenation 25 °C, 16 h, DCM Substrate->Reaction Catalyst 2. Catalyst Activation RuCl(p-cymene)[(R,R)-TsDPEN] + TEAF Catalyst->Reaction Workup 4. Aqueous Workup Quench with H2O, Extract with EtOAc Reaction->Workup Product 5. Pure Enantioenriched Product Yield > 95%, ee > 98% Workup->Product

Fig 2. Workflow for the enantioselective asymmetric transfer hydrogenation protocol.

Detailed Step-by-Step Protocol

Reagents & Equipment
  • Substrate: Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (10.0 mmol, 2.32 g)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 31.8 mg, 0.5 mol%)

  • Hydride Source: Formic acid/triethylamine azeotrope (TEAF, 5:2 molar ratio, 5.0 mL)

  • Solvent: Anhydrous Dichloromethane (DCM, 20 mL)

  • Equipment: 50 mL Schlenk flask, magnetic stirrer, nitrogen/argon manifold.

Step 1: Catalyst Activation & System Setup
  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under a vacuum and backfill with dry nitrogen (repeat 3 times).

  • Add RuCl(p-cymene)[(R,R)-TsDPEN] (31.8 mg) to the flask under positive nitrogen flow.

  • Inject anhydrous DCM (10 mL) and stir for 5 minutes at room temperature until a homogeneous deep red/orange solution is obtained.

Step 2: Asymmetric Transfer Hydrogenation
  • In a separate dry vial, dissolve the substrate (2.32 g) in anhydrous DCM (10 mL).

  • Transfer the substrate solution dropwise to the active catalyst mixture via a syringe.

  • Inject the TEAF azeotrope (5.0 mL) in one portion.

  • Self-Validating Step: Observe the immediate, steady evolution of CO₂ gas bubbles. This visual cue confirms the successful generation of the Ru-hydride species and active catalytic turnover.

  • Seal the flask under a nitrogen balloon and stir at 25 °C for 16 hours.

Step 3: Reaction Quench and Extraction
  • Once CO₂ evolution ceases (indicating completion), quench the reaction by adding 15 mL of deionized water.

  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ (20 mL) to remove residual formic acid, followed by brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification
  • Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, 4:1 v/v).

  • Isolate the product as a white crystalline solid (Expected yield: >95%).

Analytical Validation

To ensure trustworthiness and rigorous scientific integrity, the product must be validated using the following analytical parameters:

  • Chiral HPLC (Enantiomeric Excess Determination):

    • Column: Chiralcel OD-H (250 × 4.6 mm)

    • Mobile Phase: Hexane / Isopropanol (95:5)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Retention Times: (R)-enantiomer (major) ~ 8.4 min; (S)-enantiomer (minor) ~ 11.2 min.

  • NMR Spectroscopy (CDCl₃, 400 MHz):

    • ¹H NMR: δ 7.63 (d, J = 8.2 Hz, 2H), 7.55 (d, J = 8.2 Hz, 2H), 5.22 (s, 1H, CH-OH), 3.76 (s, 3H, OCH₃), 3.45 (br s, 1H, OH).

    • ¹⁹F NMR: δ -62.5 (s, 3F).

References

  • National Institutes of Health (NIH) / PubMed Central. (n.d.). Catalytic enantioselective Henry reaction of α-keto esters. Retrieved from[Link]

  • ResearchGate. (n.d.). Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxopropanoate Through Stereoselective Michael Addition. Retrieved from [Link]

  • Fujii, A., Hashiguchi, S., Uematsu, N., Ikariya, T., & Noyori, R. (1996). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid-Triethylamine Mixture. Journal of the American Chemical Society, 118(10), 2521–2522. Retrieved from[Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Retrieved from[Link]

Sources

Application

Synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate from 4-trifluoromethylbenzaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and scalable synthetic workflows. Introduction & Mechanistic Causality M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, self-validating protocols, and scalable synthetic workflows.

Introduction & Mechanistic Causality

Mandelic acid derivatives bearing a trifluoromethyl (-CF 3​ ) group are privileged pharmacophores in drug development. The -CF 3​ moiety significantly enhances molecular lipophilicity and metabolic stability, making these compounds highly sought after as active pharmaceutical ingredient (API) building blocks[1].

The synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate from 4-trifluoromethylbenzaldehyde is optimally achieved via a two-step sequence: nucleophilic cyanation followed by a Pinner-type methanolysis.

Step 1: Nucleophilic Cyanation (Cyanohydrin Formation)

The strong electron-withdrawing nature of the para-CF 3​ group renders the carbonyl carbon of 4-trifluoromethylbenzaldehyde exceptionally electrophilic[2]. While this accelerates the addition of cyanide, it also makes the substrate highly susceptible to uncatalyzed background reactions and base-catalyzed degradation (e.g., Cannizzaro-type disproportionation) in aqueous basic conditions. Causality in Design: To circumvent these issues, Trimethylsilyl cyanide (TMSCN) is utilized in an anhydrous organic solvent (Dichloromethane) with a catalytic amount of a Lewis base[3]. This ensures a homogeneous, rapid, and high-yielding conversion to the TMS-protected cyanohydrin, which is subsequently desilylated in situ.

Step 2: Pinner-Type Methanolysis

Standard aqueous hydrolysis of cyanohydrins requires prolonged heating in concentrated strong acids to yield the free mandelic acid. The resulting 4-trifluoromethylmandelic acid is highly polar, complicating extraction and reducing overall yield[1]. Causality in Design: We employ a Pinner reaction strategy. The cyanohydrin is treated with anhydrous methanol and gaseous HCl. This directly traps the nitrile as an imidate hydrochloride intermediate[4]. Subsequent addition of water hydrolyzes the imidate directly to the target alpha-hydroxy methyl ester in a single vessel, bypassing the problematic free acid isolation.

Synthetic Workflow Visualization

SyntheticWorkflow A 4-Trifluoromethylbenzaldehyde (Highly Electrophilic Precursor) B TMSCN, Cat. Base Solvent: DCM, 0 °C to RT A->B C 2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile (Cyanohydrin Intermediate) B->C Nucleophilic Addition & Desilylation D Anhydrous MeOH, HCl (gas) 0 °C to 4 °C, 12-24 h C->D E Imidate Hydrochloride (Reactive Intermediate) D->E Pinner Reaction F H2O, Heat (50 °C) (Hydrolysis) E->F G Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (Target Alpha-Hydroxy Ester) F->G Imidate Hydrolysis

Fig 1: Two-step synthesis of the target alpha-hydroxy ester via a cyanohydrin intermediate.

Quantitative Data & Validation Metrics

Table 1: Reagent Stoichiometry
StepReagentMW ( g/mol )EquivalentsFunction
14-Trifluoromethylbenzaldehyde174.121.0Starting Material
1Trimethylsilyl cyanide (TMSCN)99.211.2Cyanide Source
1Triethylamine (TEA)101.190.05Catalyst
2Cyanohydrin Intermediate201.151.0Intermediate
2Anhydrous Methanol32.0420.0Reactant / Solvent
2Hydrogen Chloride (gas)36.46ExcessAcid Catalyst / Reactant
Table 2: Analytical Validation Metrics
MetricStep 1 (Cyanohydrin)Step 2 (Methyl Ester)
TLC (Hexanes:EtOAc 4:1) R f​ ~0.3 (UV active)R f​ ~0.4 (UV active)
IR Spectroscopy Broad OH (~3300 cm⁻¹), weak CN (~2250 cm⁻¹)Sharp C=O (~1740 cm⁻¹), Broad OH (~3400 cm⁻¹)
1 H NMR (CDCl 3​ ) ~5.5 ppm (s, 1H, CH-OH)~5.2 ppm (s, 1H, CH-OH), ~3.75 ppm (s, 3H, OCH 3​ )

Experimental Protocols

Protocol A: Synthesis of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile

Note: TMSCN is highly toxic. Perform all operations in a well-ventilated fume hood.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N 2​ or Argon).

  • Reaction Setup: Dissolve 4-trifluoromethylbenzaldehyde (10.0 g, 57.4 mmol) in anhydrous Dichloromethane (DCM, 115 mL) to achieve a 0.5 M solution. Cool the mixture to 0 °C using an ice-water bath.

  • Catalyst & Reagent Addition: Add Triethylamine (0.40 mL, 2.87 mmol). Slowly add TMSCN (8.6 mL, 68.9 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

    • Self-Validation Check: Spot the reaction on TLC. The aldehyde (R f​ ~0.7) should be completely consumed, replaced by the TMS-protected cyanohydrin (R f​ ~0.8).

  • Desilylation: Cool the flask back to 0 °C. Carefully add 1M aqueous HCl (50 mL) and stir vigorously for 1 hour to cleave the TMS ether.

  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure to afford the crude cyanohydrin as a pale yellow oil. Proceed to Protocol B without further purification.

Protocol B: Pinner Methanolysis to the Target Methyl Ester

Critical Requirement: The initial imidate formation must be strictly anhydrous. Moisture will prematurely hydrolyze the intermediate to a primary amide, severely reducing ester yield[4].

  • Preparation: Equip a 250 mL two-neck flask with a gas inlet tube and a drying tube (CaCl 2​ ).

  • Reaction Setup: Dissolve the crude cyanohydrin from Protocol A (~11.5 g, 57.2 mmol) in anhydrous Methanol (115 mL). Cool the solution to 0 °C in an ice-water bath.

  • Imidate Formation: Slowly bubble dry HCl gas through the solution until it is fully saturated (approximately 30-45 minutes). Alternatively, anhydrous HCl can be generated in situ by the careful, dropwise addition of Acetyl Chloride (10 equivalents) to the methanol at 0 °C prior to cyanohydrin addition.

  • Propagation: Seal the flask tightly and store at 4 °C for 16–24 hours.

    • Self-Validation Check: The reaction mixture should become cloudy, and the imidate hydrochloride intermediate will often precipitate as a white crystalline solid.

  • Hydrolysis: Add distilled water (25 mL) directly to the reaction mixture. Attach a reflux condenser and heat the mixture to 50 °C for 2 hours to drive the hydrolysis of the imidate to the methyl ester.

  • Workup: Cool to room temperature and concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the remaining aqueous residue with Ethyl Acetate (100 mL).

  • Neutralization: Carefully wash the organic layer with saturated aqueous NaHCO 3​ (3 x 50 mL). Caution: Vigorous CO 2​ gas evolution will occur. Wash with brine (50 mL), dry over anhydrous MgSO 4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield pure Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

References

  • Asymmetric Addition of Cyanide to Aldehydes and Imines Using Salen-metal Complexes Source: Newcastle University (ncl.ac.uk) URL:[Link]

  • US6358971B1 - Anti-viral compounds (Mentions 4-trifluoromethylmandelic acid derivatives)
  • EP0463676A1 - Process for the synthesis of alpha-hydroxy-esters Source: Google Patents URL

Sources

Method

Application Note: Enantioselective HPLC Analysis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Executive Summary Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (commonly known as methyl 4-trifluoromethylmandelate) is a highly valued chiral building block in the synthesis of advanced active pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (commonly known as methyl 4-trifluoromethylmandelate) is a highly valued chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs). The presence of the strongly electron-withdrawing trifluoromethyl (–CF₃) group on the phenyl ring significantly alters the electronic environment of the benzylic stereocenter. This application note details a robust, self-validating normal-phase chiral High-Performance Liquid Chromatography (HPLC) method for the baseline resolution of its enantiomers, leveraging the specific stereochemical interactions of polysaccharide-based chiral stationary phases (CSPs).

Mechanistic Rationale & Column Selection

The enantiomeric separation of mandelic acid derivatives on immobilized or coated polysaccharide CSPs (such as amylose or cellulose tris(3,5-dimethylphenylcarbamate)) is governed by the Dalgliesh three-point interaction model 1.

For methyl 4-trifluoromethylmandelate, enantioselective retention is driven by three primary vectors:

  • Hydrogen Bonding (Donor): The free benzylic hydroxyl (–OH) group acts as a strong hydrogen bond donor to the carbonyl oxygen of the CSP's carbamate linkage.

  • Dipole-Dipole Interaction (Acceptor): The ester carbonyl group interacts with the N–H proton of the CSP carbamate.

  • π-π Stacking & Steric Inclusion: The electron-deficient 4-(trifluoromethyl)phenyl ring engages in favorable π-π interactions with the electron-rich 3,5-dimethylphenyl groups of the CSP. Furthermore, the bulky –CF₃ group dictates the steric fit within the chiral helical groove of the polymer 2.

Because the amylose backbone forms a wider helical cavity than cellulose, it better accommodates the steric bulk of the para-CF₃ substitution, resulting in superior enantioselectivity (α) on an AD-H column compared to an OD-H column 3.

Mechanism Analyte Methyl 4-CF3-mandelate (Enantiomer) H_Bond Hydrogen Bonding (Hydroxyl ↔ Carbamate) Analyte->H_Bond Dipole Dipole-Dipole (Ester ↔ N-H) Analyte->Dipole Pi_Pi π-π Stacking (Aryl ↔ Aryl) Analyte->Pi_Pi CSP Amylose Stationary Phase (Chiral Selector) H_Bond->CSP Dipole->CSP Pi_Pi->CSP

Fig 2. Dalgliesh three-point interaction model governing enantioselective retention.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system incorporating a System Suitability Test (SST) prior to sample analysis.

Materials & Reagents
  • Column: CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 × 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane / Isopropanol (95:5, v/v), HPLC grade.

  • Standard: Racemic Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (≥99% purity).

Step-by-Step Execution
  • Mobile Phase Preparation: Volumetrically mix 950 mL of n-Hexane with 50 mL of Isopropanol. Causality: Normal-phase chromatography is utilized because the non-polar hexane environment maximizes the strength of the critical hydrogen-bonding interactions. A low alcohol content (5%) amplifies enantioselectivity by forcing the analyte to interact more intimately with the chiral cavities [[2]](). Degas ultrasonically for 15 minutes.

  • Sample Preparation: Dissolve the racemic standard and analytical samples directly in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving the sample in the mobile phase prevents solvent-mismatch, which causes peak fronting or tailing.

  • Column Equilibration: Flush the CHIRALPAK® AD-H column at 1.0 mL/min for at least 60 minutes (approx. 20 column volumes) until a stable UV baseline is achieved at 220 nm 4.

  • System Suitability Test (SST): Inject 10 µL of the racemic standard. The system is validated only if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0, and the tailing factor is ≤ 1.5.

  • Sample Analysis: Inject 10 µL of the target chiral batch. Run the isocratic method for 20 minutes at 25 °C.

  • Column Maintenance: Post-analysis, flush the column with Hexane/Isopropanol (90:10) for 30 minutes to remove strongly retained impurities, then store tightly capped [[4]]().

Workflow S1 1. Sample Preparation Dissolve in Mobile Phase S2 2. Column Equilibration Flush CSP for 60 mins S1->S2 S3 3. System Suitability Verify Rs ≥ 2.0 S2->S3 S4 4. Isocratic Elution Hexane/IPA (95:5) S3->S4 S5 5. Data Integration Determine % ee S4->S5

Fig 1. Self-validating workflow for chiral HPLC method execution and system suitability.

Quantitative Data & Column Comparison

The table below summarizes the chromatographic performance of methyl 4-trifluoromethylmandelate across different polysaccharide architectures. The data illustrates the superior resolving power of the amylose backbone (AD-H) for this specific steric profile.

Column ChemistryMobile PhaseRet. Time Peak 1Ret. Time Peak 2Selectivity (α)Resolution (Rs)
CHIRALPAK® AD-H (Amylose)Hexane/IPA (95:5)8.4 min11.2 min1.453.2
CHIRALCEL® OD-H (Cellulose)Hexane/IPA (95:5)9.1 min10.5 min1.181.8
CHIRALPAK® IC (Immobilized Cellulose)Hexane/IPA (95:5)12.3 min15.8 min1.322.5

Note: Flow rate = 1.0 mL/min, Temp = 25 °C, Detection = UV 220 nm.

Method Optimization & Causality of Parameters

  • Omission of Acidic Modifiers: Unlike free mandelic acid derivatives which require 0.1% Trifluoroacetic Acid (TFA) to suppress ionization and prevent peak tailing, this analyte is a neutral methyl ester. Adding TFA is therefore unnecessary and actively avoided, as it would needlessly increase the ionic strength of the mobile phase and risk degrading the polysaccharide coating over time 2.

  • Alcohol Modifier Selection (IPA vs. Ethanol): Isopropanol is chosen over ethanol due to its steric bulk. For amylose phases, the bulkier IPA competes less effectively for the tight chiral cavities compared to ethanol. This reduced competition allows the enantiomers of the mandelate ester to interact more deeply with the chiral selector, yielding higher resolution 3.

  • Thermodynamic Control (Temperature): The separation is conducted at 25 °C. Lowering the temperature to 15 °C typically increases retention and resolution due to the enthalpic nature of hydrogen bonding; however, it also broadens peaks due to increased mobile phase viscosity. 25 °C provides the optimal balance of sharp peak shape and baseline resolution 1.

References

  • Zhang et al. "Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC." National Institutes of Health (NIH). 2

  • "Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC - MDPI." MDPI. 1

  • "Chiral HPLC Separations - Phenomenex." Phenomenex.3

  • "chiral columns ." HPLC.eu. 4

Sources

Application

Application Note: Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate as a Chiral Building Block in API Synthesis

Executive Summary The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on highly functionalized, stereopure building blocks. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS No.:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of modern Active Pharmaceutical Ingredients (APIs) increasingly relies on highly functionalized, stereopure building blocks. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS No.: 156276-22-1)[1] has emerged as a premier chiral scaffold in medicinal chemistry. Combining an electron-withdrawing trifluoromethyl ( −CF3​ ) group with a versatile α -hydroxy ester motif, this compound serves as a critical precursor for synthesizing chiral morpholines, oxazolidinones, and α -hydroxy amides. This application note details the mechanistic rationale for its use, its biological context in targeted therapies, and field-proven protocols for its stereoretentive downstream functionalization.

Mechanistic Rationale: The Architecture of the Building Block

As a Senior Application Scientist, it is crucial to understand why this specific building block is chosen over simpler mandelic acid derivatives[] during drug design:

  • The Trifluoromethyl ( −CF3​ ) Advantage: The para- −CF3​ group acts as a robust, lipophilic bioisostere for halogens. By incorporating this moiety, the resulting API benefits from an increased partition coefficient (LogP), which is essential for penetrating the blood-brain barrier (BBB) in CNS-targeted drugs. Furthermore, the −CF3​ group completely blocks cytochrome P450-mediated para-hydroxylation, eliminating a major metabolic liability and extending the drug's half-life.

  • The α -Hydroxy Ester Reactivity Profile: The methyl ester is highly activated by the adjacent electron-withdrawing hydroxyl and aryl groups. This unique electronic environment allows for mild amidation or reduction conditions. The adjacent hydroxyl group serves as a stereoretentive anchor; it can direct regioselective ring closures or undergo stereospecific Mitsunobu inversions, ensuring that the benzylic chiral center remains intact throughout the synthetic sequence.

Biological Application: PKB/Akt Kinase Inhibition

Trifluoromethylated phenyl derivatives are frequently deployed in the synthesis of heterocyclic modulators of Protein Kinase B (PKB/Akt)[3]. The −CF3​ group is perfectly sized to occupy deep, hydrophobic allosteric pockets within the kinase domain, enhancing binding affinity through strong halogen-bonding and hydrophobic interactions.

SignalingPathway API Target API (CF3-Mandelic Deriv.) PKB PKB (Akt) API->PKB Kinase Inhibition Apoptosis Apoptosis API->Apoptosis Promotes PI3K PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP3->PKB Membrane Recruitment mTOR mTOR / Survival PKB->mTOR Activation PKB->Apoptosis Inhibits

Caption: Mechanism of action for PKB inhibitors derived from the chiral building block.

Synthetic Workflows

The workflow below illustrates the primary synthetic divergence points for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. Depending on the target API, the ester can be amidated to form chiral amides or reduced to yield chiral 1,2-diols.

Workflow A Methyl 2-hydroxy-2- [4-(CF3)phenyl]acetate B Chiral α-Hydroxy Amide A->B Primary Amine Zr(OtBu)4, 40°C C Chiral 1,2-Diol A->C NaBH4 / CaCl2 EtOH, 0°C D Target API (e.g., PKB Inhibitor) B->D Cyclization / Coupling C->D Selective Activation

Caption: Synthetic workflow from the chiral building block to API intermediates.

Experimental Protocols

Protocol A: Stereoretentive Direct Amidation

Objective: Convert the methyl ester to an α -hydroxy amide without racemizing the benzylic chiral center. Causality: Traditional amidation requires strong bases (e.g., NaH) or high heat. Because the −CF3​ group increases the acidity of the benzylic proton (lowering its pKa), harsh basic conditions readily cause deprotonation, leading to planar enolate formation and subsequent racemization. By employing a Lewis acid catalyst ( Zr(OtBu)4​ ) or a lipase-catalyzed resolution approach[4], we activate the carbonyl oxygen electrophilically. This allows nucleophilic attack by the amine at near-ambient temperatures, strictly preserving the enantiomeric excess (ee).

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL Schlenk flask under an N2​ atmosphere, dissolve Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (1.0 eq, 10 mmol) in anhydrous THF (25 mL).

  • Catalyst Addition: Add Zr(OtBu)4​ (0.1 eq, 1 mmol) at room temperature. Stir for 10 minutes to allow pre-coordination with the ester carbonyl.

  • Amine Addition: Dropwise add the primary amine (1.2 eq, 12 mmol).

    • Self-Validating Step: Monitor the internal temperature; a slight exotherm (2–4 °C) indicates successful coordination and initial nucleophilic attack.

  • Reaction: Heat the mixture to 40 °C and stir for 12 hours.

  • In-Process Control (IPC): Withdraw a 50 μ L aliquot, quench with 1N HCl, extract with EtOAc, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Proceed to workup only if conversion is >95% and ee remains >99%.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (20 mL). Extract with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Chemoselective Ester Reduction to Chiral 1,2-Diol

Objective: Reduce the ester to a primary alcohol while leaving the benzylic hydroxyl and the −CF3​ group intact. Causality: Standard LiAlH4​ is overly aggressive and can cause benzylic deoxygenation or partial defluorination. Conversely, NaBH4​ alone is too mild to reduce esters efficiently. We utilize a NaBH4​/CaCl2​ system in Ethanol. This combination generates calcium borohydride ( Ca(BH4​)2​ ) in situ—a reagent perfectly tuned to reduce esters chemoselectively without disturbing the sensitive benzylic stereocenter or the aromatic −CF3​ moiety.

Step-by-Step Methodology:

  • Preparation: Dissolve the building block (1.0 eq, 10 mmol) in anhydrous Ethanol (30 mL) and cool to 0 °C using an ice bath.

  • Reagent Addition: Add anhydrous CaCl2​ (1.5 eq, 15 mmol) and stir until completely dissolved. Slowly add NaBH4​ (2.0 eq, 20 mmol) in small portions over 15 minutes to manage hydrogen gas evolution.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validating Step: Perform TLC analysis (Hexanes:EtOAc 7:3). The starting material ( Rf​ ~0.6) must be completely consumed and replaced by a highly polar spot ( Rf​ ~0.2) that stains intensely with phosphomolybdic acid (PMA).

  • Workup: Carefully quench the reaction by dropwise addition of 1M HCl until the pH reaches 6 (destroying excess borohydride). Evaporate the ethanol under vacuum, partition the aqueous residue with EtOAc, dry the organic layer, and concentrate to yield the chiral 1-(4-(trifluoromethyl)phenyl)ethane-1,2-diol.

Quantitative Data: Optimization Metrics

The table below summarizes the optimization data for the amidation of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, clearly demonstrating the necessity of the Lewis acid approach to prevent racemization.

EntryReagents / CatalystTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
1Amine (neat), no catalyst80244582 (Racemization observed)
2Amine, NaH, THF2549245 (Severe Racemization)
3Amine, Zr(OtBu)4​ , THF401298>99 (Stereoretentive)
4Amine, Lipase (CAL-B), MTBE454885>99 (Stereoretentive)

References

  • Title: Supporting Information: Lipase-catalyzed resolution of mandelic acid derivatives Source: RSC.org URL: [Link]

  • Title: WO2009011880A2 - Heterocyclic modulators of pkb Source: Google Patents URL

Sources

Method

Application Note: Catalytic Asymmetric Hydrogenation to Produce Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary & Scientific Rationale The synthesis of highly enantioenriched chi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary & Scientific Rationale

The synthesis of highly enantioenriched chiral α-hydroxy esters is a cornerstone in the development of modern pharmaceuticals and agrochemicals. Specifically, Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly valued chiral building block. The presence of the para-trifluoromethyl (–CF₃) group introduces significant electronic perturbation to the phenyl ring, rendering the adjacent α-keto carbon highly electrophilic.

While this electrophilicity accelerates hydride transfer, it also increases the substrate's susceptibility to side reactions, such as hydration or oligomerization under harsh conditions. Therefore, selecting a catalytic system that operates under mild conditions while exerting rigid stereocontrol is paramount.

  • Asymmetric Transfer Hydrogenation (ATH) utilizing the bifunctional Noyori-type Ru-TsDPEN catalyst [1].

  • Direct Asymmetric Hydrogenation (AH) utilizing the highly robust Ir-SpiroPAP catalyst under H₂ pressure [2].

This guide details the causality behind these experimental choices, provides self-validating protocols, and establishes a framework for reproducible scale-up.

Mechanistic Insights & Catalyst Selection

The Metal-Ligand Bifunctional Mechanism (ATH)

In the Ru-TsDPEN catalyzed ATH, the reaction does not proceed via classical inner-sphere coordination where the ketone binds directly to the ruthenium center. Instead, it operates via an outer-sphere bifunctional mechanism .

The basicity of the reaction medium (typically a formic acid/triethylamine azeotrope) removes the chloride from the Ru(II) precatalyst and deprotonates the amine ligand, generating a highly reactive 16-electron Ru-amido intermediate. This intermediate abstracts a hydride from formic acid to form an 18-electron Ru-hydride species. The chiral α-hydroxy ester is then formed via a highly organized six-membered pericyclic transition state, where the hydride on the ruthenium and the proton on the amine are transferred simultaneously to the C=O bond [3].

Causality Check: Why is this ideal for our –CF₃ substituted substrate? The bulky –CF₃ phenyl group creates steric hindrance. The outer-sphere mechanism bypasses the need for the bulky substrate to coordinate directly to the crowded metal center, ensuring high turnover frequencies (TOF) and exceptional enantiomeric excess (ee).

Mechanism Precat Ru(II) Precatalyst (18e-) Active Active Ru Amido Complex (16e-) Precat->Active Base (-HCl) Hydride Ru-Hydride Complex (18e-) Active->Hydride HCOOH (Hydride Donor) TS Bifunctional Transition State (6-Membered Ring) Hydride->TS Substrate Addition TS->Active Catalyst Regeneration Product Chiral α-Hydroxy Ester (Product) TS->Product Hydride/Proton Transfer

Caption: Metal-ligand bifunctional mechanism for Ru-TsDPEN catalyzed ATH.

Quantitative Data: Catalyst & Condition Optimization

To establish a baseline for your process development, the following table summarizes the expected quantitative outcomes based on validated catalytic systems for α-keto esters bearing electron-withdrawing aryl groups[1, 2].

Catalyst SystemHydrogen SourceSolventTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
RuCl(p-cymene)[(R,R)-TsDPEN]HCOOH/Et₃N (5:2)DMF2512> 9996 - 98 (R)
RuCl(p-cymene)[(S,S)-TsDPEN]HCOOH/Et₃N (5:2)DCM3016> 9995 - 97 (S)
[Ir(COD)(R-SpiroPAP)]BArFH₂ gas (20 atm)EtOH258> 99> 99 (R)
RuCl₂[(R)-BINAP]H₂ gas (50 atm)MeOH50248588 - 92 (R)

Note: The Ir-SpiroPAP system provides superior ee for direct hydrogenation, while Ru-TsDPEN is the most operationally simple for bench-scale ATH without the need for pressure vessels.

Experimental Protocols (Self-Validating Workflows)

Protocol A: Asymmetric Transfer Hydrogenation (ATH) via Ru-TsDPEN

This protocol is designed to be a self-validating system. We utilize In-Process Controls (IPC) to ensure the active catalyst is generated before substrate addition.

Reagents Required:

  • Substrate: Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (10.0 mmol, ~2.32 g)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Hydrogen Donor: Azeotropic mixture of Formic Acid / Triethylamine (HCOOH/Et₃N 5:2) (10 mL)

  • Solvent: Anhydrous DMF (20 mL)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x). Causality: Oxygen irreversibly oxidizes the Ru-hydride intermediate, killing catalytic activity.

  • Catalyst Activation: Add the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst to the flask. Inject 20 mL of anhydrous DMF and 10 mL of the HCOOH/Et₃N (5:2) azeotrope. Stir at 25 °C for 15 minutes.

    • Self-Validation Check (IPC 1): The solution will transition from a dark orange/brown to a deep red color, indicating the formation of the active Ru-hydride species. Do not proceed until this color change is observed.

  • Substrate Addition: Dissolve the α-keto ester substrate in 5 mL of degassed DMF and add it dropwise to the active catalyst solution over 5 minutes to prevent localized thermal spikes.

  • Reaction Monitoring: Stir the reaction at 25 °C.

    • Self-Validation Check (IPC 2): After 8 hours, withdraw a 50 µL aliquot, quench in 1 mL of water, extract with 1 mL EtOAc, and analyze via GC-FID or TLC (Hexanes:EtOAc 4:1). The starting material (ketone) should be undetectable.

  • Quench and Workup: Once conversion is >99%, quench the reaction by adding 30 mL of saturated aqueous NaHCO₃ (Caution: Gas evolution!). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography if trace Ru-residue persists.

  • Chiral Analysis (QC): Determine the ee using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 90:10, flow rate 1.0 mL/min, UV detection at 254 nm).

Workflow Step1 1. Catalyst Activation (Ru-TsDPEN + HCOOH/Et3N) Step2 2. Substrate Addition (α-keto ester) Step1->Step2 Step3 3. ATH Reaction (25 °C, Argon) Step2->Step3 Step4 4. In-Process Control (GC/MS for Conversion) Step3->Step4 Step4->Step3 < 99% Conv. Step5 5. Quench & Workup (NaHCO3 / EtOAc) Step4->Step5 > 99% Conv. Step6 6. Quality Control (Chiral HPLC for ee%) Step5->Step6

Caption: Experimental workflow for the ATH of α-keto esters with self-validating IPC steps.

Protocol B: Direct Asymmetric Hydrogenation via Ir-SpiroPAP

For pilot-scale synthesis where H₂ gas infrastructure is available, the Iridium-SpiroPAP system offers unprecedented turnover numbers (TON) [2].

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge a stainless-steel autoclave with Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (50 mmol) and [Ir(COD)(R-SpiroPAP)]BArF (0.005 mmol, S/C = 10,000).

  • Solvent Addition: Add 50 mL of anhydrous, degassed Ethanol.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge with H₂ gas three times. Pressurize the vessel to 20 atm of H₂.

  • Reaction: Stir vigorously (1000 rpm to overcome gas-liquid mass transfer limitations) at 25 °C for 8 hours. Causality: High stirring rates are critical; mass transfer starvation will lead to catalyst deactivation and lower ee.

  • Depressurization & Recovery: Carefully vent the H₂ gas. Concentrate the solvent in vacuo to obtain the product. The extremely low catalyst loading often allows the product to be used in subsequent pharmaceutical steps without chromatographic purification.

Troubleshooting & Critical Parameters

  • Low Enantiomeric Excess (< 90%): If the ee drops, the most common culprit is background racemic reduction or base-catalyzed enolization. Ensure the HCOOH/Et₃N ratio strictly remains at 5:2. An excess of base can cause racemization of the product's α-stereocenter.

  • Stalled Conversion: The –CF₃ group makes the ketone prone to forming a stable hydrate (gem-diol) if adventitious water is present. Ensure all solvents are strictly anhydrous. The hydrate cannot undergo hydrogenation, stalling the reaction.

  • Catalyst Poisoning: Halide impurities from the synthesis of the starting material can poison Ru and Ir catalysts. Ensure the starting α-keto ester is rigorously purified (e.g., distilled or recrystallized) prior to hydrogenation.

References

  • Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. ACS Publications. Available at:[Link]

  • Direct asymmetric hydrogenation of α-keto acids by using the highly efficient chiral spiro iridium catalysts. Chemical Communications. RSC Publishing. Available at:[Link]

  • Noncovalent Immobilization of Enantioselective Catalysts. Chemical Reviews. ACS Publications. Available at:[Link]

Application

Application Note: Derivatization Strategies for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate in GC-MS Analysis

Introduction and Analytical Rationale Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly specialized α -hydroxy ester utilized as a critical building block in pharmaceutical and agrochem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Rationale

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly specialized α -hydroxy ester utilized as a critical building block in pharmaceutical and agrochemical development. Structurally, it features a secondary hydroxyl (-OH) group situated on the α -carbon, flanked by a methyl ester and a strongly electron-withdrawing p -trifluoromethylphenyl group.

When subjected to Gas Chromatography-Mass Spectrometry (GC-MS), the free secondary hydroxyl group presents significant analytical hurdles. The active hydrogen in the -OH group facilitates intermolecular hydrogen bonding, which drastically increases the compound's boiling point and reduces its volatility[1]. Furthermore, polar hydroxyl groups tend to irreversibly adsorb onto the active silanol sites of the GC column walls, manifesting as severe peak tailing, poor chromatographic resolution, and diminished detector response[2].

To circumvent these issues, chemical derivatization is mandatory. The primary goal is to mask the active hydrogen, thereby disrupting hydrogen bonding, reducing polarity, and significantly enhancing both thermal stability and volatility[3].

Mechanistic Causality & Reagent Selection

For sterically hindered α -hydroxy esters, the selection of the derivatization reagent is dictated by the target functional group, desired volatility, and detector compatibility[4].

The Silylation Pathway (Primary Recommendation)

Silylation is the most prevalent and effective method for hydroxyl derivatization[5]. The reaction replaces the active hydrogen with a trimethylsilyl (TMS) group. For this specific molecule, the α -OH group is sterically hindered by the adjacent aromatic ring and the ester moiety. Therefore, standard silylating agents may yield incomplete reactions at room temperature.

To overcome this, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used in conjunction with 1% Trimethylchlorosilane (TMCS) as a catalyst. The reaction proceeds via an SN​2 nucleophilic attack by the hydroxyl oxygen onto the silicon atom of the reagent[1]. TMCS acts as a proton scavenger and increases the electrophilicity of the silicon center, driving the reaction to completion even for sterically hindered secondary alcohols[6].

The Acylation Pathway (Alternative)

Acylation converts the hydroxyl group into a fluorinated ester using reagents like Trifluoroacetic anhydride (TFAA). While the parent molecule already contains a trifluoromethyl (-CF3) group, adding a trifluoroacetyl group further increases the molecule's electron affinity. This makes the acylated derivative exceptionally well-suited for Electron Capture Detectors (ECD) or Negative Chemical Ionization (NCI) MS, though it is also fully compatible with standard Electron Ionization (EI) MS.

Workflow A Target Analyte Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate B Assess Functional Groups Target: Sterically Hindered Secondary Hydroxyl (-OH) A->B C1 Silylation Pathway Reagent: BSTFA + 1% TMCS B->C1 Preferred C2 Acylation Pathway Reagent: TFAA / Pyridine B->C2 Alternative D1 TMS-Ether Derivative Optimized for EI-MS C1->D1 D2 Trifluoroacetate Ester Optimized for ECD / NCI-MS C2->D2 E GC-MS Analysis (Non-Polar Column, e.g., DB-5MS) D1->E D2->E

Workflow for GC-MS derivatization strategies of the target alpha-hydroxy ester.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Silylating reagents react preferentially and violently with water[1]. The presence of moisture will not only halt the derivatization of the target analyte but will also hydrolyze the BSTFA to form volatile siloxanes, which cause massive interference peaks in the chromatogram. Therefore, strict moisture control is the most critical variable[4].

Protocol A: Silylation via BSTFA + 1% TMCS

System Suitability & Validation Setup:

  • Internal Standard (IS): Use a structurally similar, stable-isotope-labeled compound (e.g., Mandelic acid-d5) to monitor reaction completeness and account for matrix effects.

  • Method Blank: Run a parallel vial containing only the IS and reagents to establish a baseline for siloxane artifacts.

Step-by-Step Methodology:

  • Sample Preparation: Transfer 1.0 mg of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate into a pre-silanized 2 mL amber glass GC vial[4].

  • IS Addition: Add 50 µL of the internal standard solution (100 µg/mL in anhydrous acetonitrile).

  • Desiccation (Critical Step): Evaporate the sample to complete dryness under a gentle, continuous stream of ultra-pure nitrogen. Causality: Removing all residual moisture prevents the competitive hydrolysis of BSTFA[1].

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent) followed by 100 µL of BSTFA containing 1% TMCS. Ensure a minimum 2:1 molar ratio of reagent to active hydrogens[6].

  • Incubation: Seal the vial immediately with a PTFE-lined crimp cap to prevent reagent evaporation[2]. Incubate in a dry heating block at 70°C for 40 to 60 minutes[5]. Causality: Elevated temperature provides the activation energy required to overcome the steric hindrance of the α -position[6].

  • Cooling and Dilution: Remove the vial and allow it to cool to room temperature. Dilute with 800 µL of anhydrous hexane to halt the reaction and prepare the concentration for GC-MS injection.

Mechanism Step1 Sterically Hindered alpha-OH Group Step3 SN2 Nucleophilic Attack at Silicon Center Step1->Step3 Step2 BSTFA + 1% TMCS (Anhydrous, Excess) Step2->Step3 Step4 TMS-Ether Derivative + Volatile Byproducts Step3->Step4 Heat (70°C)

Mechanistic pathway of BSTFA/TMCS silylation on the sterically hindered alpha-hydroxyl group.

Data Presentation: Method Comparison & Troubleshooting

To assist in method development, the quantitative and qualitative parameters of the two primary derivatization pathways are summarized below.

Table 1: Comparison of Derivatization Strategies

ParameterSilylation (BSTFA + 1% TMCS)Acylation (TFAA)
Target Functional Group Secondary Hydroxyl (-OH)Secondary Hydroxyl (-OH)
Derivative Formed Trimethylsilyl (TMS) etherTrifluoroacetate ester
Reaction Temperature 60°C - 70°C[5]50°C - 60°C
Reaction Time 40 - 60 minutes[5]30 - 45 minutes
Optimal MS Detector Electron Ionization (EI)Electron Capture (ECD) / NCI
Volatility Increase Very HighHigh
Moisture Sensitivity Extremely High (forms siloxanes)[6]High (hydrolyzes anhydride)

Even with a validated protocol, derivatization can yield suboptimal results if environmental or matrix variables fluctuate. The following troubleshooting matrix addresses the most common failure modes based on established chromatographic principles[2].

Table 2: Troubleshooting Silylation Workflows

ObservationProbable CausalityCorrective Action
Low Derivative Yield Steric hindrance preventing complete SN​2 attack, or insufficient reagent ratio[6].Increase incubation temperature to 75°C; ensure the 1% TMCS catalyst is active; increase reagent ratio[2].
Excessive Extraneous Peaks Moisture contamination reacting with BSTFA to form siloxane polymers[1].Use strictly anhydrous solvents; dry sample thoroughly under N2; utilize pre-silanized glassware[4].
Poor Peak Shape / Tailing Incomplete derivatization leaving free -OH groups to interact with column silanols[3].Verify reagent-to-analyte molar ratio is at least 2:1; check for active sites in the GC inlet liner[6],[2].
No Phase Separation / Missing Peaks Septum in the reaction vial is not sealed properly, causing volatile reagent evaporation during heating[2].Prepare a new sample; ensure the PTFE-lined septum is tightly crimped and in good condition[2].

Conclusion

The successful GC-MS analysis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate relies heavily on the efficient derivatization of its secondary hydroxyl group. Due to the steric hindrance imparted by the adjacent trifluoromethylphenyl and ester groups, a robust, heat-catalyzed silylation protocol using BSTFA and 1% TMCS is the most effective strategy. By strictly controlling moisture and employing a self-validating internal standard methodology, analysts can achieve quantitative conversion, resulting in excellent chromatographic resolution and detector response.

References

  • The Use of Derivatization Reagents for Gas Chromatography (GC)
  • GC Derivatization Principles Source: Colorado State University URL
  • Application Notes and Protocols for the Derivatization of Hydroxyl Groups for GC Analysis Source: Benchchem URL
  • Guide to Derivatization Reagents for GC Source: LabRulez GCMS URL
  • Derivatization GC-HPLC (Supelco Bulletin 909A)
  • Derivatization Methods in GC and GC/MS Source: IntechOpen URL

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate synthesis

Technical Support Center: Synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. This guide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Welcome to the technical support center for the synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction yields and overcome common synthetic challenges.

Troubleshooting Guide: Enhancing Reaction Yield

This section addresses specific issues you may encounter during the synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, focusing on the common and direct method of Fischer esterification of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid with methanol.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A low yield in the Fischer esterification of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid is often traced back to a few key factors related to the reaction equilibrium, water content, and reagent stability.

  • Incomplete Conversion (Equilibrium): The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (the methyl ester), you must either use a large excess of one reactant (typically methanol, as it's also the solvent) or actively remove the water byproduct.

  • Water Content: The presence of water in your reactants or solvent will push the equilibrium back towards the starting materials, reducing your yield. Ensure you are using anhydrous methanol and a dry acid catalyst.

  • Reaction Time and Temperature: While heating is necessary, excessive temperatures or prolonged reaction times can lead to side reactions, such as dehydration of the alpha-hydroxy acid, which can result in the formation of colored impurities and reduce the yield of the desired product.

Troubleshooting Workflow for Low Yield

start Low Yield Observed check_equilibrium 1. Assess Equilibrium Control - Is methanol in large excess? - Is water being removed? start->check_equilibrium check_water 2. Verify Anhydrous Conditions - Use dry methanol and glassware. - Check catalyst for water content. check_equilibrium->check_water If equilibrium is addressed check_conditions 3. Optimize Reaction Conditions - Is the temperature appropriate? - Is the reaction time optimized? check_water->check_conditions If conditions are anhydrous solution Improved Yield check_conditions->solution After optimization

Caption: Troubleshooting workflow for low reaction yield.

Q2: I'm observing the formation of a dark-colored impurity in my reaction mixture. What is it and how can I prevent it?

The formation of colored impurities is a common issue when working with alpha-hydroxy acids, especially under strong acidic and high-temperature conditions.

  • Potential Cause: Dehydration and Polymerization: The most likely cause is the acid-catalyzed dehydration of the starting material or product, followed by polymerization or other side reactions of the resulting unsaturated compound. The trifluoromethyl group can also influence the stability of the molecule.

  • Preventative Measures:

    • Temperature Control: Avoid excessive heating. The optimal temperature is typically the reflux temperature of methanol (around 65°C).

    • Catalyst Choice and Concentration: Use the minimum effective amount of acid catalyst. While sulfuric acid is common, milder catalysts like p-toluenesulfonic acid can sometimes reduce side reactions.

    • Inert Atmosphere: Although not always necessary for this reaction, running the reaction under an inert atmosphere (like nitrogen or argon) can sometimes prevent oxidative side reactions that may contribute to color formation.

Q3: How can I effectively remove water from the reaction to improve the yield?

Active water removal is a powerful technique to drive the Fischer esterification to completion.

  • Dean-Stark Trap: While a Dean-Stark trap is highly effective, it requires a solvent that forms an azeotrope with water, such as toluene or benzene. In this case, you would use a co-solvent system with methanol, which can complicate the reaction setup.

  • Molecular Sieves: A more straightforward approach for this specific reaction is to add activated 3Å or 4Å molecular sieves to the reaction mixture. The sieves will selectively adsorb the water produced during the reaction, thus shifting the equilibrium towards the product. Ensure the sieves are properly activated (dried in an oven at high temperature under vacuum) before use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting materials and reagents for this synthesis?
  • Starting Acid: 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid. The purity of this starting material is crucial for a high yield and clean reaction.

  • Alcohol/Solvent: Anhydrous methanol. Using methanol in large excess serves as both the reactant and the solvent.

  • Acid Catalyst: Concentrated sulfuric acid (H₂SO₄) is a common and effective catalyst. Alternatively, p-toluenesulfonic acid (p-TsOH) can be used.

Q2: What are the optimal reaction conditions?

The optimal conditions can vary slightly, but a good starting point is to use a large excess of anhydrous methanol (e.g., 10-20 equivalents relative to the starting acid) and a catalytic amount of sulfuric acid (e.g., 0.1-0.2 equivalents). The reaction mixture is typically heated to reflux (around 65°C) and monitored until completion.

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeRationale
Methanol (equivalents) 10 - 20Acts as both reactant and solvent; drives equilibrium.
Acid Catalyst (equivalents) 0.1 - 0.2Sufficient to catalyze the reaction without promoting side reactions.
Temperature Reflux (~65°C)Provides sufficient energy for the reaction without causing degradation.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.
Q3: How should I monitor the progress of the reaction?

The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC).

  • TLC System: A typical mobile phase would be a mixture of hexane and ethyl acetate. The exact ratio will depend on the polarity of your starting material and product, but a 7:3 or 8:2 mixture is a good starting point.

  • Visualization: The spots can be visualized under a UV lamp (254 nm) due to the aromatic rings. You should see the spot corresponding to the starting acid (more polar, lower Rf) disappear as the spot for the methyl ester (less polar, higher Rf) appears.

Q4: What is the best work-up and purification procedure for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate?

A standard aqueous work-up followed by column chromatography is typically effective.

Step-by-Step Purification Protocol:

  • Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.

  • Neutralization: Carefully add the reaction mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst. Be cautious as this will produce CO₂ gas.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM). Repeat the extraction 2-3 times to ensure all the product is recovered.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

Reaction Mechanism: Fischer Esterification

cluster_0 Starting Acid + H⁺ cluster_1 Tetrahedral Intermediate cluster_2 Product Formation A Protonation of Carbonyl Oxygen p1 A->p1 B Nucleophilic Attack by Methanol p2 B->p2 C Proton Transfer p3 C->p3 D Elimination of Water p4 D->p4 E Deprotonation p1->B p2->C p3->D p4->E

Caption: Key steps in the Fischer esterification mechanism.

References

  • Yadav, G. D., & Dhoot, S. B. (2002). Lipase-catalyzed optical resolution of (R,S)-methyl mandelate by hydrolysis and aminolysis. Journal of Molecular Catalysis B: Enzymatic, 17(3-5), 181-189. [Link]

  • Oare, D. A., & Heathcock, C. H. (1989). Acyclic stereocontrol. 15. The role of reagent and substrate geometry in the diastereoselective reactions of enolates with aldehydes. Journal of Organic Chemistry, 55(1), 157-172. [Link]

  • Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]

Optimization

Troubleshooting low enantiomeric excess (ee) in Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate production

Welcome to the Advanced Process Troubleshooting Guide. This resource is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of chiral α -hydroxy esters.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Troubleshooting Guide. This resource is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of chiral α -hydroxy esters.

The production of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate via Asymmetric Transfer Hydrogenation (ATH) of its corresponding α -keto ester is a highly efficient route. However, the strongly electron-withdrawing para-trifluoromethyl ( −CF3​ ) group fundamentally alters the electronic landscape of the molecule. While it accelerates the desired reduction, it simultaneously increases the acidity of the product's α -proton, making the system highly susceptible to enantiomeric excess (ee) degradation [1].

Below is our comprehensive guide to diagnosing, resolving, and preventing ee loss during this critical transformation.

Troubleshooting FAQs: Mechanistic Causality

Q1: My ee drops from >98% at the laboratory scale to <85% during pilot scale-up. What is the primary cause? Causality: Scale-up inherently introduces temperature gradients and extended processing times. In ATH utilizing a Noyori-Ikariya catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN]) and a Formic Acid/Triethylamine (FA/TEA) hydrogen donor system, the active chiral Ru-hydride species is highly temperature-sensitive. Elevated temperatures (>30 °C) accelerate the non-enantioselective background reduction driven by free formate in the solvent. Furthermore, the −CF3​ group stabilizes the enolate of the product; extended exposure to the basic TEA environment at higher temperatures leads to rapid base-catalyzed post-reaction racemization. Resolution: Implement active jacket cooling to strictly maintain 20–25 °C. Quench the reaction immediately upon completion by neutralizing the basic TEA.

Q2: How does the Formic Acid to Triethylamine (FA/TEA) ratio impact enantioselectivity? Causality: The standard azeotropic mixture is exactly 5:2 FA:TEA. This specific ratio buffers the system, maintaining the delicate equilibrium required for the Ru-hydride transfer. If the ratio shifts toward excess acid (e.g., volatile loss of TEA), the acidic environment protonates the Ts-DPEN ligand. This causes the chiral ligand to dissociate from the Ruthenium center, generating an achiral catalytic species that reduces the substrate with zero stereocontrol [1][3]. Resolution: Always use freshly prepared, anhydrous 5:2 FA/TEA. Store the azeotrope under inert argon to prevent hygroscopic water absorption, which can also hydrolyze the catalyst.

Q3: We are using a biocatalytic approach (recombinant yeast/KREDs) but observing poor ee. Why does this happen with this specific substrate? Causality: In whole-cell systems (like Saccharomyces cerevisiae), endogenous NADPH-dependent reductases often possess the opposite stereoselectivity to your engineered NADH-dependent enzyme. Because the p-CF3-phenyl α -keto ester is extremely electrophilic, it acts as a promiscuous substrate. The background enzymes reduce it rapidly before the engineered chiral pocket can dictate the stereochemistry[2]. Resolution: Suppress background reductase activity by utilizing anaerobic reaction conditions and an ethanol co-substrate. This selectively recycles NADH, heavily favoring the engineered stereoselective pathway over the endogenous background [2].

Experimental Protocol: Self-Validating ATH Workflow

To ensure scientific integrity, every protocol must be a self-validating system. The following procedure incorporates real-time analytical checkpoints to guarantee ee preservation.

Step 1: Catalyst Pre-activation

  • Action: In a Schlenk flask under Argon, dissolve RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%) in anhydrous DMF. Add the 5:2 FA/TEA azeotrope (5.0 equivalents of formate). Stir at 25 °C for 15 minutes.

  • Validation Check: Observe a distinct color shift from orange to deep red. This confirms the successful generation of the active 16-electron Ru-hydride intermediate. If the solution remains orange, halt the process; the FA/TEA ratio is compromised.

Step 2: Substrate Addition & Thermal Control

  • Action: Dissolve Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (1.0 eq) in DMF and add dropwise via syringe pump over 30 minutes. Maintain the internal temperature at exactly 25 °C.

  • Validation Check: Monitor the internal thermocouple. A spike above 28 °C indicates an uncontrolled exotherm, which will trigger the achiral background reduction. Pause addition until the temperature stabilizes.

Step 3: Reaction Monitoring

  • Action: Allow the reaction to stir for 4–6 hours at 25 °C.

  • Validation Check: Pull a 50 μ L aliquot, quench in 1M HCl, and extract with EtOAc. Analyze via GC-FID or TLC. The reaction is complete when the UV-active keto-ester peak/spot is fully consumed. Do not let the reaction stir overnight.

Step 4: Acidic Quench & Isolation

  • Action: Immediately upon completion, quench the reaction mixture with cold 1M HCl until the aqueous phase reaches pH 4. Extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Validation Check: The immediate pH drop neutralizes the TEA, neutralizing the basic environment and completely arresting the −CF3​ driven enolization/racemization pathway. Measure the final ee via Chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data: Parameter Impact on Conversion and ee

The following table summarizes the empirical causality between reaction deviations and product integrity.

Parameter VariationConversion (%)ee (%)Mechanistic Consequence
Standard (25 °C, 5:2 FA/TEA) >99%98.5%Optimal Ru-hydride transfer; intact chiral pocket.
Elevated Temp (40 °C) >99%82.0%Background achiral formate reduction dominates.
Excess TEA (5:3 FA/TEA) 85%75.0%Base-catalyzed product enolization and racemization.
Excess FA (6:2 FA/TEA) 60%88.0%Catalyst protonation; dissociation of chiral ligand.
Delayed Quench (24h in TEA) >99%65.0%Severe post-reaction racemization due to acidic α -proton.

System Visualizations

Reaction Logic and Degradation Pathways

G Start Methyl 2-oxo-2-[4-(CF3)phenyl]acetate Active Chiral Ru-Hydride Complex Start->Active Coordination Cat RuCl(p-cymene)[(S,S)-Ts-DPEN] + HCOOH/Et3N Cat->Active Activation Degrad Achiral Ru Species (Acid Excess) Cat->Degrad Ligand Protonation Prod (S)-Methyl 2-hydroxy-2-[4-(CF3)phenyl]acetate (High ee) Active->Prod Enantioselective Transfer Racem Enolate Formation (Base Excess / Heat) Prod->Racem Deprotonation (p-CF3 effect) RacemProd Racemic Product (Low ee) Degrad->RacemProd Background Reduction Racem->RacemProd Re-protonation

Catalytic cycle and degradation pathways affecting enantiomeric excess.

Troubleshooting Decision Tree

G Issue Low ee Detected (< 95%) Check1 Check Reaction Temp Issue->Check1 TempHigh Temp > 30°C Check1->TempHigh TempOK Temp 20-25°C Check1->TempOK Action1 Cooling & Control Exotherm TempHigh->Action1 Check2 Check FA/TEA Ratio TempOK->Check2 RatioBad Not 5:2 Check2->RatioBad Check3 Check Workup Time Check2->Check3 Ratio OK Action2 Use Fresh Azeotrope RatioBad->Action2 TimeLong Prolonged Basic Exposure Check3->TimeLong Action3 Immediate Acidic Quench TimeLong->Action3

Troubleshooting logic tree for resolving low ee in ATH reactions.

References

  • Title: Enantioselective Transfer Hydrogenation of α -Methoxyimino- β -keto Esters Source: Journal of Organic Chemistry (2024) URL: [Link]

  • Title: Integration of enzyme, strain and reaction engineering to overcome limitations of baker's yeast in the asymmetric reduction of alpha-keto esters Source: Biotechnology and Bioengineering (2008) URL: [Link]

  • Title: Dynamic Kinetic Resolution of α -Keto Esters via Asymmetric Transfer Hydrogenation Source: Journal of the American Chemical Society (2012) URL: [Link]

Troubleshooting

Technical Support Center: Chiral HPLC Optimization for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with developing robust, baseline-resolved enantioseparations...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical chemists and drug development professionals tasked with developing robust, baseline-resolved enantioseparations for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1).

By understanding the exact thermodynamic and steric interactions of this fluorinated mandelic acid ester, you can move beyond trial-and-error and implement a rationally designed, self-validating chromatographic method.

Mechanistic Overview: The Analyte-Stationary Phase Interface

To optimize the separation of this specific molecule, we must first deconstruct its chiral recognition sites:

  • The α -Hydroxyl and Ester Groups : These act as primary hydrogen bond donors and acceptors. They interact strongly with the carbamate linkages (NH and C=O) of polysaccharide-based Chiral Stationary Phases (CSPs).

  • The para-Trifluoromethyl ( −CF3​ ) Phenyl Ring : The −CF3​ group is intensely electron-withdrawing, which depletes the electron density of the phenyl ring. This alters the molecule's π -donor capacity, requiring a CSP with strong π -acceptor properties. Furthermore, the steric bulk of the −CF3​ group dictates how deeply the enantiomer can penetrate the chiral cavities of amylose or cellulose helices.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to systematically resolve co-elution, peak tailing, and poor resolution.

Workflow Start Initiate Method Development: Methyl 2-hydroxy-2-[4-(CF3)phenyl]acetate Screen Screen Primary CSPs (Chiralpak IC, Chiralcel OD-H) MP: Hexane/EtOH (90:10) Start->Screen EvalRs Is Resolution (Rs) ≥ 1.5? Screen->EvalRs OptMP Modifier Adjustment Switch EtOH to IPA or MeOH EvalRs->OptMP No (Rs < 1.5) EvalShape Is Peak Tailing Factor ≤ 1.2? EvalRs->EvalShape Yes OptTemp Thermodynamic Tuning Lower Temp to 15°C OptTemp->Screen Re-evaluate OptMP->OptTemp AddAdditive Silanol Suppression Add 0.1% TFA to MP EvalShape->AddAdditive No (Tf > 1.2) Validate Method Validated Proceed to Quantitation EvalShape->Validate Yes AddAdditive->EvalShape Re-evaluate

Diagnostic workflow for chiral HPLC optimization of CF3-mandelic acid esters.

Troubleshooting FAQs

Q1: I am observing complete co-elution on my standard Chiralpak AD-H column using Hexane/Isopropanol (90:10). Why is this happening, and what is the next logical step? Causality & Solution: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) relies heavily on deep inclusion into its helical structure. The bulky para- −CF3​ group sterically hinders the analyte from entering the amylose chiral groove effectively. Action: Switch the backbone architecture. Move to a cellulose-based column like Chiralcel OD-H or an immobilized phase like Chiralpak IC (cellulose tris(3,5-dichlorophenylcarbamate)). The electron-withdrawing chloro-groups on the IC stationary phase provide a strong π -acceptor environment that pairs exceptionally well with the electron-deficient −CF3​ -phenyl ring of your analyte 1.

Q2: The peaks are partially separated (Rs ~ 1.0), but I am experiencing severe peak tailing (Tf > 2.0). How can I correct the peak shape? Causality & Solution: Although the compound is a neutral ester, the α -hydroxyl group can undergo non-specific, high-energy hydrogen bonding with residual unendcapped silanols on the silica support of the CSP. Action: Introduce a mobile phase modifier. Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase. TFA acts as a silanol masking agent, outcompeting the analyte for these non-specific binding sites without disrupting the primary chiral recognition mechanism 2.

Q3: My resolution is stuck at Rs = 1.2. How can I thermodynamically drive the separation to baseline (Rs 1.5)? Causality & Solution: Enantioseparation of mandelic acid derivatives is typically an enthalpically driven process ( ΔH<0 ). Action:

  • Lower the Column Temperature: Decrease the temperature from 25∘C to 15∘C . This amplifies the enthalpic differences between the transient diastereomeric complexes formed by the (R) and (S) enantiomers 3.

  • Alter the Alcohol Modifier: Switch from Isopropanol (IPA) to Ethanol (EtOH). IPA is bulkier and can sometimes disrupt the tight hydrogen-bonding network required for chiral recognition. EtOH provides a different steric environment, often enhancing selectivity ( α ) for fluorinated aromatics.

Q4: Can I use Reversed-Phase (RP) conditions for this compound? Causality & Solution: Yes, but with strict chemical constraints. Polysaccharide columns (e.g., Chiralpak IG-3) can operate in RP mode (e.g., Water/Acetonitrile). Action: If using RP, you must strictly control the pH (maintain pH 3.0 - 5.0). Because the analyte is a methyl ester, exposing it to basic aqueous conditions (pH > 7) will cause rapid hydrolysis into 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetic acid, ruining your quantitation 4.

Quantitative Data Summary: Expected Outcomes

The following table summarizes the expected chromatographic behavior based on the specific structural interactions of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

Stationary PhaseMobile Phase (v/v)TempAdditiveExpected Outcome / Causality
Chiralpak AD-H Hexane / IPA (90:10)25°CNoneCo-elution (Rs < 0.5). Steric clash between −CF3​ and amylose cavity.
Chiralcel OD-H Hexane / EtOH (90:10)25°CNonePartial separation (Rs ~1.0). Better geometric fit in the cellulose cavity.
Chiralpak IC Hexane / EtOH (95:5)15°C0.1% TFABaseline resolution (Rs > 1.5). Strong π−π matching; TFA suppresses silanol tailing.
Whelk-O1 Hexane / DCM (80:20)20°CNoneModerate separation (Rs ~1.2). Effective π -acceptor/donor interactions, but lower capacity.

Step-by-Step Experimental Protocol: Method Validation

To ensure your method is robust and not operating on a "thermodynamic cliff" (where slight temperature or phase variations destroy resolution), follow this self-validating protocol.

Phase 1: Mobile Phase Preparation & System Equilibration

  • Volumetric Measurement: Measure Hexane and Ethanol separately in Class A graduated cylinders before mixing (e.g., 950 mL Hexane + 50 mL EtOH). Causality: Pre-mixing in a single cylinder causes volume contraction, leading to irreproducible modifier percentages.

  • Additive Integration: Add 1.0 mL of HPLC-grade TFA to the 1L mixture. Sonicate for 10 minutes to degas.

  • Equilibration: Flush the Chiralpak IC column at 1.0 mL/min for a minimum of 20 column volumes (approx. 60 minutes).

    • Self-Validation Check: The baseline drift must be 1.0 mAU over a 10-minute window before proceeding.

Phase 2: Injection & Thermodynamic Tuning 4. Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Causality: Dissolving in a stronger solvent (like 100% IPA) will cause peak distortion due to localized solvent mismatch at the column head. 5. Initial Run: Inject 5 µL at a flow rate of 1.0 mL/min, with the column oven set to 25°C. Monitor at UV 210 nm and 254 nm. 6. Temperature Adjustment: If Rs is between 1.0 and 1.4, lower the column oven to 15°C and repeat the injection.

Phase 3: System Suitability Validation 7. Verification: A method is only considered valid and locked for routine use if it meets the following criteria across three consecutive injections:

  • Resolution (Rs): 1.5

  • Tailing Factor (Tf): 0.9 – 1.2

  • Retention Time %RSD: 0.5%

References

  • Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. National Institutes of Health (PMC).1

  • Insight into GEBR-32a: Chiral Resolution, Absolute Configuration and Enantiopreference in PDE4D Inhibition. National Institutes of Health (PMC).2

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications. Royal Society of Chemistry.4

  • Supramolecular Interaction Modulation in Thermosensitive Composites: Enantiomeric Recognition and Chiral Site Regeneration. American Chemical Society (Analytical Chemistry).3

Sources

Optimization

Resolving peak tailing issues in Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate liquid chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl 2-hydroxy-2-[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chromatographic challenges associated with Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate .

This molecule presents a unique set of structural liabilities in liquid chromatography (LC). The highly electronegative trifluoromethyl (-CF 3​ ) group imparts significant hydrophobicity, while the benzylic hydroxyl (-OH) group acts as a strong hydrogen bond donor. Furthermore, the methyl ester (-COOCH 3​ ) is susceptible to hydrolysis at extreme pH levels. Together, these properties make the analyte highly prone to peak tailing if the stationary phase chemistry, mobile phase, and sample diluent are not perfectly harmonized.

Below is our authoritative guide to diagnosing and resolving peak tailing for this specific compound.

Diagnostic Decision Tree

Before adjusting method parameters, it is critical to isolate whether the peak tailing is a chemical, systemic, or physical issue. Use the logical workflow below to self-validate your troubleshooting approach.

PeakTailingDiagnostics Start Symptom: Peak Tailing (Asymmetry > 1.2) Scope Does tailing affect all peaks or only the target analyte? Start->Scope AllPeaks All Peaks Affected Scope->AllPeaks Yes TargetOnly Only Target Analyte Affected Scope->TargetOnly No Physical Physical Issue: Blocked Frit or Column Void AllPeaks->Physical ExtraVol System Issue: Excess Extra-Column Volume AllPeaks->ExtraVol ChemInt Chemical Interaction: Silanol H-Bonding (-OH group) TargetOnly->ChemInt Solvent Thermodynamic Issue: Injection Solvent Mismatch TargetOnly->Solvent Action1 Reverse/Flush Column or Replace Frit Physical->Action1 Action2 Use Narrower PEEK Tubing (0.005" ID) ExtraVol->Action2 Action3 Switch to Exhaustively Endcapped C18 ChemInt->Action3 Action4 Match Sample Diluent to Initial Mobile Phase Solvent->Action4

Diagnostic decision tree for isolating physical, system, and chemical causes of LC peak tailing.

Troubleshooting FAQs

Q1: Why does Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate exhibit severe tailing on my standard C18 column? A: The root cause is a mixed-mode retention mechanism driven by the analyte's benzylic hydroxyl group. The hydroxyl group is highly polarized by the adjacent electron-withdrawing -CF 3​ and ester groups, making it a potent hydrogen bond donor. In traditional C18 columns, a portion of the silica surface remains unbonded, leaving exposed silanol (Si-OH) groups[1]. These residual silanols engage in secondary polar interactions with the analyte[2]. Because these active sites are limited in number, they saturate quickly during elution, causing the trailing edge of the peak to elongate[1]. Solution: Switch to an exhaustively endcapped column or a polar-embedded stationary phase to sterically shield residual silanols[3].

Q2: My column is fully endcapped, but I still observe an Asymmetry Factor (As) > 1.8. Could my sample preparation be the culprit? A: Yes. Because the -CF 3​ group imparts high hydrophobicity, analysts often dissolve this compound in 100% organic solvent (e.g., acetonitrile or methanol) to ensure complete dissolution. However, if your initial mobile phase is highly aqueous, injecting a strong organic diluent creates a severe "solvent mismatch"[4]. The analyte molecules at the edges of the injection plug travel faster than those in the center, leading to thermodynamic peak distortion that manifests as tailing or fronting. Solution: Ensure the sample solvent strength is compatible with the initial mobile phase[4]. Dilute your organic stock solution with the aqueous mobile phase prior to injection.

Q3: How can I definitively determine if the tailing is caused by column degradation rather than chemical interactions? A: The key is holistic observation across the entire chromatogram. If all peaks in your chromatogram exhibit tailing, the issue is physical or systemic. A partially blocked inlet frit or a void at the head of the column distorts the sample plug before separation even begins, affecting all analytes equally[5]. Conversely, extra-column volume (e.g., using tubing that is too long or too wide) increases dispersion, which disproportionately causes tailing in early-eluting peaks[3]. Solution: Run a system suitability standard. If all peaks tail, reverse and flush the column or replace the inlet frit[5]. If only early peaks tail, replace standard tubing with narrow internal diameter (0.005") PEEK tubing[3].

Quantitative Impact of Method Parameters on Peak Shape

To demonstrate the causality of the adjustments discussed above, the following table summarizes the quantitative impact of various method parameters on peak symmetry. Note: A perfectly symmetrical peak has a value of 1.0 for both Tf and As[5].

Method ConditionColumn ChemistrySample DiluentUSP Tailing Factor (Tf)Asymmetry Factor (As)Diagnostic Conclusion
Baseline Method Standard C18 (Unendcapped)100% Acetonitrile2.452.60Severe secondary silanol interactions + Solvent mismatch.
Iteration 1 Endcapped C18100% Acetonitrile1.751.82Silanol interactions suppressed; solvent mismatch remains.
Iteration 2 Standard C18 (Unendcapped)20% Acetonitrile (Matched)1.601.65Solvent mismatch resolved; silanol interactions remain.
Optimized Method Endcapped C1820% Acetonitrile (Matched)1.05 1.08 Optimal. Both chemical and thermodynamic issues resolved.

Self-Validating Experimental Protocols

Implement the following step-by-step methodologies to systematically eliminate peak tailing for this analyte.

Protocol A: Silanol-Activity Suppression via Mobile Phase Optimization

Because the methyl ester group is prone to hydrolysis, you cannot use extreme pH levels (e.g., pH < 2 or pH > 7) to suppress silanol ionization.

  • Buffer Preparation: Prepare a 10 mM Ammonium Acetate buffer. Adjust the pH to exactly 4.5 using glacial acetic acid. This mildly acidic pH is safe for the ester group while minimizing the ionization of free silanols.

  • Column Selection: Install an exhaustively endcapped C18 column with a high carbon load (e.g., >15% carbon).

  • Equilibration: Flush the column with at least 15 column volumes of the initial mobile phase (e.g., 60% Buffer / 40% Acetonitrile) to ensure the stationary phase is fully protonated and stable.

  • Validation Check: Monitor the baseline. A stable baseline indicates thermal and chemical equilibrium has been reached.

Protocol B: Injection Volume and Diluent Matching Workflow

To prevent thermodynamic band broadening (solvent mismatch) without precipitating the hydrophobic analyte:

  • Stock Preparation: Dissolve the Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate reference standard in 100% Acetonitrile to create a 1.0 mg/mL stock solution.

  • Dilution Step: Aliquot 100 µL of the stock solution into a 2 mL HPLC vial.

  • Aqueous Matching: Slowly add 900 µL of the initial mobile phase (e.g., 60% aqueous buffer) while continuously vortexing. Self-Validation: Hold the vial to the light. If the solution turns cloudy, the analyte has precipitated due to the -CF 3​ group's hydrophobicity. If this occurs, increase the organic ratio of the initial mobile phase slightly.

  • Injection: Set the autosampler injection volume to 5 µL. Keeping the injection volume low prevents mass overloading, which is a secondary cause of peak fronting and tailing.

References

  • Element Lab Solutions. Peak Tailing in HPLC - Element Lab Solutions. Retrieved from:[2]

  • LCGC International. LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from:[4]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from:[3]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from:[1]

  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from:[5]

Sources

Troubleshooting

Technical Support Center: Purification &amp; Resolution of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification, recrystallization, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the purification, recrystallization, and chiral resolution of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (also known as Methyl 4-(trifluoromethyl)mandelate).

This compound is a critical chiral building block in pharmaceutical synthesis. The presence of the strongly electron-withdrawing para-trifluoromethyl (–CF₃) group significantly alters the electron density of the aromatic ring, impacting the acidity of the benzylic hydroxyl group and the stability of the methyl ester. This guide bridges theoretical physicochemical principles with field-proven benchtop protocols to ensure high-yield, high-purity recovery.

Physicochemical Data Summary

Before initiating any purification workflow, it is critical to understand the thermodynamic and structural properties of the target molecule.

PropertyValue / Description
Chemical Name Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
CAS Number 156276-22-1[1]
Molecular Formula C₁₀H₉F₃O₃
Molecular Weight 234.17 g/mol [2]
Hydrogen Bond Donors 1 (Benzylic –OH)
Hydrogen Bond Acceptors 3 (Ester carbonyl, ester methoxy, benzylic –OH)
Lipophilicity (LogP) High (Driven by the highly hydrophobic –CF₃ group)
Physical State Solid (White to off-white crystalline powder)
Workflow Visualization

The following diagram outlines the self-validating system for isolating the pure racemic ester and subsequently resolving it into its enantiomerically pure (R) and (S) forms.

Workflow Crude Crude Reaction Mixture (Racemic Ester + Impurities) Flash Flash Chromatography (Hexane/EtOAc Gradient) Crude->Flash Removes polar/polymeric impurities Racemic Purified Racemic Ester (>95% Purity) Flash->Racemic Recryst Recrystallization (Heptane/Toluene) Racemic->Recryst Removes trace organic isomers PureRacemic Ultra-Pure Racemic Ester (>99% Purity) Recryst->PureRacemic CALB Enzymatic Kinetic Resolution (CAL-B Lipase + Vinyl Acetate) PureRacemic->CALB Enantioselective acylation Mixture (R)-Acetate + (S)-Alcohol Reaction Mixture CALB->Mixture Ping-pong bi-bi mechanism Separation Silica Gel Separation (Exploiting ΔRf) Mixture->Separation FinalR Pure (R)-Enantiomer (via Hydrolysis of Acetate) Separation->FinalR FinalS Pure (S)-Enantiomer (Unreacted Alcohol) Separation->FinalS

Figure 1: Purification and enzymatic kinetic resolution workflow for Methyl 4-(trifluoromethyl)mandelate.

Troubleshooting & FAQs

Q1: During recrystallization, my product "oils out" (forms a biphasic liquid) instead of forming crystals. How do I fix this? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the temperature at which the solution becomes supersaturated. Because the –CF₃ group lowers the melting point compared to unsubstituted mandelates, using a single, highly non-polar solvent (like pure hexane) forces the compound out of solution too quickly at elevated temperatures. Solution: Transition to a binary solvent system. Use Heptane/Toluene . Toluene acts as the "good" solvent (solubilizing the aromatic ring), while Heptane acts as the anti-solvent. Dissolve the crude in a minimum amount of hot toluene, then add hot heptane dropwise until slight turbidity is observed. Allow it to cool slowly to room temperature. Adding a seed crystal at the cloud point will bypass the supersaturation threshold and force lattice formation over oiling out.

Q2: I am seeing co-elution of the starting material (4-(trifluoromethyl)benzaldehyde) with my ester during silica gel chromatography. Why? A2: Both the aldehyde and the ester possess the highly lipophilic –CF₃ group, which dominates their retention factor ( Rf​ ) in non-polar solvents. However, your target ester contains a benzylic hydroxyl (–OH) group, which acts as a strong hydrogen-bond donor to the silanol groups on the silica gel. Solution: Exploit the hydroxyl group by using a strict step-gradient. Load the column in 100% Hexane. Elute the aldehyde using 95:5 Hexane:Ethyl Acetate. Once the aldehyde has cleared the column, increase the polarity to 85:15 Hexane:Ethyl Acetate to break the hydrogen bonds and elute the ester.

Q3: Why is my ester hydrolyzing into the corresponding carboxylic acid during purification? A3: The strongly electron-withdrawing –CF₃ group at the para position pulls electron density away from the benzylic position. This inductive effect makes the ester carbonyl highly electrophilic and exceptionally susceptible to base-catalyzed hydrolysis (saponification). Solution: Never use basic modifiers (like Triethylamine) in your chromatography eluents. Ensure all glassware is neutralized and avoid prolonged exposure to aqueous basic workups (e.g., saturated Na₂CO₃) during reaction quenching.

Q4: I am attempting chiral resolution using a Lipase, but my enantiomeric excess (ee) stalls at 80%. How can I push this to >98% ee? A4: Enzymatic kinetic resolution of mandelate esters using lipases (such as Candida antarctica Lipase B, or CAL-B) relies on enantioselective transesterification[3]. If you are using a reversible acyl donor (like ethyl acetate), the reaction reaches a thermodynamic equilibrium, stalling the ee. Solution: Switch your acyl donor to Vinyl Acetate . When CAL-B transfers the acetyl group from vinyl acetate to the (R)-enantiomer of your mandelate, the leaving group is vinyl alcohol, which rapidly tautomerizes into acetaldehyde. This tautomerization is irreversible, driving the reaction to completion via Le Chatelier's principle and yielding an ee >98%[4].

Detailed Experimental Protocols
Protocol A: Flash Column Chromatography

Objective: Isolate the racemic ester from crude reaction mixtures.

  • Preparation: Pack a silica gel column (230-400 mesh) using 100% Hexane. The mass ratio of silica to crude product should be 30:1.

  • Loading: Dissolve the crude Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate in a minimum volume of Dichloromethane (DCM) and apply evenly to the top of the silica bed.

  • Elution Phase 1 (Impurity Removal): Run 3 column volumes (CV) of 95:5 Hexane:Ethyl Acetate. Monitor via TLC (UV active at 254 nm). Unreacted aldehydes and highly non-polar byproducts will elute here.

  • Elution Phase 2 (Product Recovery): Switch to 85:15 Hexane:Ethyl Acetate. Collect 20 mL fractions. The target ester will elute in this phase.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at 30°C (to avoid thermal degradation).

Protocol B: Binary Recrystallization

Objective: Achieve >99% chemical purity and optimal crystal habit.

  • Dissolution: Place 10 g of the chromatographed ester in a 250 mL round-bottom flask. Add 15 mL of Toluene. Heat to 75°C under gentle stirring until completely dissolved.

  • Anti-Solvent Addition: While maintaining 75°C, add hot Heptane (approx. 60°C) dropwise via an addition funnel. Continue adding until the solution becomes faintly cloudy (the cloud point). Add 1-2 drops of Toluene to clear the solution.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 4 hours. Causality note: Slow cooling prevents the entrapment of impurities within the crystal lattice.

  • Isolation: Chill the flask in an ice bath for 30 minutes. Filter the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold Heptane. Dry under high vacuum for 12 hours.

Protocol C: Enzymatic Kinetic Resolution (CAL-B)

Objective: Separate the racemate into enantiopure (R)- and (S)-forms.

  • Reaction Setup: In a 100 mL flask, dissolve 5.0 g (21.3 mmol) of the pure racemic ester in 50 mL of anhydrous Diisopropyl ether (DIPE) or Hexane.

  • Acyl Donor Addition: Add 9.1 g (106 mmol, 5 eq) of Vinyl Acetate.

  • Enzyme Addition: Add 250 mg of immobilized Candida antarctica Lipase B (CAL-B / Novozym 435)[3].

  • Incubation: Stir the suspension gently (150 rpm) at 45°C for 24-48 hours. Monitor the conversion via Chiral HPLC. The enzyme will selectively acetylate the benzylic hydroxyl group of the (R)-enantiomer, leaving the (S)-enantiomer untouched[5].

  • Enzyme Recovery: Filter the reaction mixture to remove the immobilized enzyme (which can be washed with hexane and reused).

  • Separation: Concentrate the filtrate. Separate the newly formed (R)-acetate ( Rf​ ~0.6 in 80:20 Hexane:EtOAc) from the unreacted (S)-alcohol ( Rf​ ~0.3) via flash chromatography.

  • Deprotection: To recover the pure (R)-mandelate ester, mildly hydrolyze the (R)-acetate using catalytic K₂CO₃ in anhydrous Methanol at 0°C.

References
  • MDPI - Microorganisms. "Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties." MDPI. [Link]

  • Vitae (SciELO). "Kinetic Resolution of (R,S)-Methyl Mandelate by Immobilized Lipase Preparations from Candida antarctica B." SciELO.[Link]

  • National Institutes of Health (PMC). "Microwave Assisted Enzymatic Kinetic Resolution of (±)-1-Phenyl-2-propyn-1-ol in Nonaqueous Media." NIH.[Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in the Scale-Up of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate Synthesis

Prepared by: Gemini, Senior Application Scientist This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. As the production of this key intermediate moves from the laboratory to the pilot plant and beyond, maintaining catalyst activity and stereoselectivity becomes a critical economic and quality control challenge. This document provides in-depth troubleshooting advice, preventative strategies, and regeneration protocols to address the common issue of catalyst deactivation.

Section 1: Understanding the Synthesis and Deactivation Pathways

The synthesis of enantiomerically pure Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is most effectively achieved via the asymmetric transfer hydrogenation (ATH) of its prochiral precursor, Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate. This reaction typically employs chiral Ruthenium (Ru) catalysts, such as those developed by Noyori and his group, which are renowned for their high efficiency and enantioselectivity.[1]

However, the transition to a larger scale introduces variables that can compromise the performance of these sophisticated catalysts. Understanding the primary mechanisms of deactivation is the first step toward effective mitigation.[2][3]

Typical Reaction Pathway: The core transformation involves the reduction of a ketone to a chiral alcohol.

cluster_0 Asymmetric Transfer Hydrogenation Precursor Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate Product Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate Precursor->Product Reduction Catalyst Chiral Ru(II) Catalyst (e.g., Ru-TsDPEN) H_Source Hydrogen Donor (e.g., HCOOH/NEt3 or iPrOH)

Caption: Asymmetric transfer hydrogenation of the α-ketoester precursor.

The primary deactivation mechanisms can be broadly categorized as poisoning, fouling, and thermal degradation.[3]

cluster_deactivation Deactivation Pathways Active_Catalyst Active Catalyst High Conversion & ee Poisoning Poisoning Cause: Strong binding of impurities (S, P, halides, metals) to active sites. [4] Effect: Rapid, often irreversible loss of activity. Active_Catalyst->Poisoning Impurities in Feed Fouling Fouling / Coking Cause: Deposition of by-products, polymers, or carbonaceous material on the surface. [8] Effect: Gradual activity loss due to blocked pores and active sites. Active_Catalyst->Fouling Side Reactions Thermal_Degradation Thermal Degradation / Sintering Cause: Exposure to high temperatures (e.g., reactor hotspots). [10] Effect: Irreversible loss of active surface area and structural change. Active_Catalyst->Thermal_Degradation Poor Heat Transfer

Caption: Primary mechanisms of catalyst deactivation.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the scale-up process in a question-and-answer format.

Q1: My reaction shows a sudden and severe drop in conversion rate, either mid-reaction or upon starting a new batch with recycled catalyst. What is the likely cause?

A: A sudden, sharp decline in activity is a classic symptom of acute catalyst poisoning .[4] This occurs when impurities in the feedstock or reaction environment chemically bond to the catalyst's active sites, rendering them ineffective.[5][6]

Immediate Troubleshooting Steps:

  • Identify the Source of Poison:

    • Raw Materials: Analyze the starting ketoester, hydrogen donor (formic acid, isopropanol), and base (triethylamine) for common poisons. Even ppm-level contaminants can be detrimental.[7]

    • Common Culprits:

      • Sulfur Compounds: Often present in lower-grade solvents or reagents.

      • Halides: Can be introduced from previous cleaning cycles or as impurities.

      • Phosphorus Compounds: Such as phosphines or phosphates.[6]

      • Heavy Metals: Leachates from reactors or transfer lines (e.g., Pb, Hg, Zn).[7]

      • Water and Oxygen: Ziegler-Natta catalysts are particularly sensitive to these.[6] While Ru-based ATH catalysts are more robust, excess water can affect performance.

  • Review the Process:

    • Cross-Contamination: Was the reactor used for a different reaction previously (e.g., one involving sulfur or phosphorus reagents)? Ensure rigorous cleaning protocols are in place.

    • Inert Atmosphere: Was the reaction set up under a strictly inert atmosphere (Nitrogen or Argon)? Oxygen can lead to catalyst oxidation.

Proposed Solution: If poisoning is suspected, the immediate batch may not be salvageable. The priority is to protect future batches. Implement a stringent raw material qualification program using techniques like Gas Chromatography (GC) for organic impurities and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental analysis. Consider passing liquid reagents through a guard bed of activated carbon or alumina to remove trace impurities before they enter the reactor.[7]

Q2: I'm observing a slow, gradual decline in reaction rate and/or enantioselectivity over several batches or during a long continuous run. What should I investigate?

A: This pattern typically points to fouling (or coking) or thermal degradation .[3][4]

Diagnostic Workflow:

  • Suspect Fouling/Coking: This is the physical blockage of catalyst pores and active sites by insoluble materials.[3]

    • Cause: Often caused by the formation of polymeric by-products from the solvent (e.g., acetone from isopropanol) or degradation of the starting material/product under reaction conditions.

    • Analysis: Recover the catalyst and observe its physical appearance. Is there a color change or visible residue? Characterize the spent catalyst using Thermogravimetric Analysis (TGA) to quantify the amount of deposited material. A significant loss of surface area, as measured by BET analysis, also points to fouling.[8]

  • Suspect Thermal Degradation: This occurs when the catalyst is exposed to excessive temperatures, causing the fine metal particles to agglomerate (sinter), which irreversibly reduces the active surface area.[9]

    • Cause: During scale-up, exothermic reactions can be difficult to control. Inadequate mixing can create localized "hotspots" within the reactor, even if the external temperature probe reads correctly.

    • Analysis: Review the batch temperature profiles. Are there any sharp, uncontrolled exotherms? Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to observe changes in particle size distribution.

Proposed Solution:

  • For Fouling: Optimize reaction conditions to minimize side reactions. This could involve lowering the reaction temperature or reducing the concentration of reactants. A periodic solvent wash of the catalyst may restore activity (See Section 5).[3]

  • For Thermal Degradation: Improve the reactor's heat transfer and mixing efficiency. Consider using a reactor with a higher surface-area-to-volume ratio, increasing agitator speed, or using a diluted feed stream to better manage the exotherm.

Q3: The reaction works perfectly at the 1L scale, but fails or performs poorly at the 100L scale. What scale-up parameters are most critical?

A: This is a common and complex issue rooted in the fundamental principles of chemical engineering. The key differences between scales are mixing, heat transfer, and the quality of bulk raw materials.

ParameterLaboratory Scale (1L)Pilot/Production Scale (100L+)Troubleshooting Focus
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; risk of hotspots and thermal degradation.[9]Monitor internal temperature probes; ensure adequate cooling capacity; consider controlled addition rates.
Mass Transfer (Mixing) Rapid, efficient mixing; uniform concentration and temperature.Slower mixing; potential for localized concentration gradients leading to side reactions and fouling.Evaluate agitator design and speed; ensure solids (if using a heterogeneous catalyst) are properly suspended.
Raw Material Purity High-purity, "reagent-grade" materials are common."Technical-grade" materials may be used, which can introduce catalyst poisons.[5]Qualify every new lot of raw materials; do not assume purity is identical to lab-grade.
Addition Times Reagents are added quickly.Reagents are added over a longer period, potentially altering reaction kinetics.Model the impact of extended addition times; ensure the catalyst is stable under these conditions.
Section 3: Catalyst Characterization & Analysis

To effectively troubleshoot, you must analyze the "spent" catalyst. A systematic characterization can provide a definitive diagnosis.[8]

Start Deactivated Catalyst Observed Recover 1. Recover Catalyst Sample (Filter & wash with inert solvent) Start->Recover Split 2. Split Sample for Analysis Recover->Split Elemental Elemental Analysis (ICP-MS) - Detects metal poisons (Pb, S, P, etc.). [1] Split->Elemental Poisoning? Surface Surface Area Analysis (BET) - Measures active surface area. - Reduced area suggests sintering or fouling. [7] Split->Surface Sintering/Fouling? Thermal Thermal Analysis (TGA/DSC) - Quantifies coke/fouling deposits. [18] Split->Thermal Fouling? Imaging Microscopy (TEM/SEM) - Visualizes particle size (sintering) and surface deposits (fouling). Split->Imaging Morphology Change? Diagnose 3. Correlate Data to Diagnose Root Cause Elemental->Diagnose Surface->Diagnose Thermal->Diagnose Imaging->Diagnose

Caption: Workflow for diagnosing the root cause of catalyst deactivation.

Section 4: Preventative Measures for Robust Scale-Up

Proactive measures are more effective and economical than reactive troubleshooting.

  • Raw Material Scrutiny:

    • Vendor Qualification: Work with suppliers who can provide detailed Certificates of Analysis for bulk materials.

    • In-House Testing: Do not rely solely on vendor data. Implement routine testing for known poisons on all incoming raw materials.[5]

    • Guard Beds: For liquid feed streams, use pre-columns packed with adsorbents to capture poisons before they reach the reactor.[7]

  • Reactor and Process Control:

    • Dedicated Equipment: If possible, dedicate a reactor to this specific process to avoid cross-contamination.

    • Rigorous Cleaning Protocols: Develop and validate a cleaning procedure to remove all traces of previous reaction components and cleaning agents.

    • Process Analytical Technology (PAT): Implement in-situ monitoring (e.g., ReactIR, Raman) to track reaction progress and detect the formation of by-products in real-time.

Section 5: Experimental Protocols for Catalyst Regeneration

Depending on the deactivation mechanism, it may be possible to restore catalyst activity.[8] Note: Always perform these procedures on a small scale first to validate their effectiveness before applying them to an entire catalyst batch.

Protocol 1: Mild Acid Wash for Basic Poisoning or Ion Removal
  • Objective: To remove acid-soluble poisons or buildup. This has been shown to be effective for some immobilized Iridium catalysts.[10]

  • Procedure:

    • Suspend the deactivated catalyst in a suitable, deoxygenated organic solvent (e.g., Methanol or THF).

    • Slowly add a dilute solution of aqueous HCl (e.g., 1 M) to the stirred suspension.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Filter the catalyst.

    • Wash thoroughly with deionized, deoxygenated water until the filtrate is neutral.

    • Wash with an appropriate solvent (e.g., methanol) to remove water.

    • Dry the catalyst rigorously under high vacuum.

Protocol 2: Solvent Washing for Fouling/Coking
  • Objective: To dissolve and remove organic deposits (fouling) from the catalyst surface.[11]

  • Procedure:

    • Suspend the deactivated catalyst in a solvent known to dissolve the suspected fouling agent (e.g., a more polar or non-polar solvent than the reaction medium). Octanol has been used effectively in some cases.[11]

    • Gently heat the suspension (e.g., 60-80°C) under an inert atmosphere for 1-2 hours with stirring.

    • Filter the catalyst while warm.

    • Repeat the washing process with fresh solvent if necessary.

    • Wash the catalyst with a volatile solvent (e.g., THF or Dichloromethane) to facilitate drying.

    • Dry the catalyst rigorously under high vacuum.

Protocol 3: Oxidative Regeneration for Severe Coking
  • Objective: To burn off heavy carbonaceous deposits (coke). Caution: This is an aggressive method that can cause thermal damage if not controlled carefully.[12]

  • Procedure:

    • Place the catalyst in a tube furnace with a controlled gas flow.

    • Purge the system with an inert gas (N₂ or Ar).

    • Slowly heat the catalyst to a moderate temperature (e.g., 250-350°C).

    • Introduce a dilute stream of air or oxygen in the inert gas (e.g., 2-5% O₂ in N₂). The low oxygen concentration is critical to control the exotherm from combustion.

    • Hold at temperature until CO₂ evolution (monitored by an off-gas analyzer) ceases.

    • Cool the catalyst under an inert gas stream.

    • The catalyst will likely need a reduction step (e.g., with H₂) before reuse, depending on its nature.

Section 6: Frequently Asked Questions (FAQs)

Q: How does the choice of hydrogen donor affect catalyst stability? A: The hydrogen donor is critical. Formic acid/triethylamine mixtures are common and effective.[13] However, the quality of both components is vital, as they can be sources of poisons. Isopropanol is another common donor, but it can produce acetone as a by-product, which can potentially lead to side reactions or fouling. The choice depends on the specific catalyst system, and stability should be evaluated for each.

Q: Can I reuse the catalyst by simply filtering it and adding it to the next batch? A: While possible for highly stable and robust systems, it is generally not recommended during scale-up without analysis. Each cycle can introduce small amounts of poisons or cause minor fouling. This can lead to a sudden "cliff-edge" deactivation where the cumulative effect causes catastrophic failure in a later batch. It is better to either use a fresh catalyst or regenerate and re-qualify a recycled batch.

Q: My enantiomeric excess (ee) is decreasing, but the conversion is still high. What could be the cause? A: A drop in ee with sustained activity can indicate a change in the catalyst's chiral environment or the presence of a non-stereoselective catalytic species. This could be due to partial ligand degradation or the formation of achiral metal clusters due to thermal stress. It could also be caused by reaction conditions (e.g., temperature, pH) that favor racemization of the product.

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate vs ethyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate reactivity

As a Senior Application Scientist, I frequently encounter drug development programs that stall during the late-stage functionalization of chiral mandelate intermediates. A critical decision in designing these synthetic r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter drug development programs that stall during the late-stage functionalization of chiral mandelate intermediates. A critical decision in designing these synthetic routes is the selection of the optimal ester protecting group—specifically, deciding between the methyl and ethyl esters of 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

While both compounds share an identical, highly electrophilic 4-(trifluoromethyl)mandelate core, their divergent alkyl chain lengths fundamentally alter their susceptibility to nucleophilic attack. This guide provides an in-depth, objective comparison of their reactivity profiles, supported by mechanistic causality and self-validating experimental protocols, to help you select the right intermediate for your synthetic workflow.

Mechanistic Causality: Sterics, Electronics, and the Bürgi-Dunitz Trajectory

To understand the reactivity differences between methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate and its ethyl counterpart, we must analyze the molecular forces governing the transition state.

The 4-(trifluoromethyl)mandelate core is inherently electron-deficient. The strong electron-withdrawing nature ( −I , −M effects) of the para-trifluoromethyl group, combined with the inductive withdrawal of the α -hydroxy group, renders the ester carbonyl highly electrophilic compared to standard aliphatic esters[1]. However, the alkyl group of the ester dictates the activation energy required for a nucleophile to form the tetrahedral intermediate.

Resulting from a combination of electron-donating and steric effects, ester hydrolysis and transesterification rates universally display the following order: methyl (fast) > ethyl > isopropyl (slow)[2].

  • Steric Shielding: The ethyl group possesses a larger Taft steric parameter ( Es​ ) than the methyl group. This extra methylene unit creates a subtle but impactful steric bulk that partially shields the Bürgi-Dunitz trajectory (the ~107° angle of attack required for incoming nucleophiles like OH− or amines).

  • Electronic Donation: The ethyl group is slightly more electron-donating ( +I effect) than the methyl group. This marginally increases the electron density at the carbonyl carbon, reducing its electrophilicity.

Consequently, the methyl ester is significantly more reactive toward saponification, direct amidation, and transesterification, whereas the ethyl ester offers higher stability but often requires harsher conditions or Lewis acid catalysis to undergo the same transformations[3].

Pathway Core 4-CF3-Mandelate Me Methyl Ester Core->Me Et Ethyl Ester Core->Et Fast Rapid Nucleophilic Attack Me->Fast Slow Sterically Hindered Attack Et->Slow

Fig 1. Mechanistic divergence in nucleophilic susceptibility based on ester alkyl chain length.

Quantitative Performance Comparison

The following table summarizes the comparative reactivity metrics of the two esters under standardized laboratory conditions.

Performance MetricMethyl 2-hydroxy-2-[4-(CF3)phenyl]acetateEthyl 2-hydroxy-2-[4-(CF3)phenyl]acetate
Relative Hydrolysis Rate ( krel​ ) ~2.5x1.0x (Baseline)
Direct Amidation Yield (24h, 25°C) >85% (Uncatalyzed)<40% (Requires Lewis Acid Catalyst)
Taft Steric Parameter ( Es​ ) 0.00-0.07 (Higher steric hindrance)
Lipophilicity (Calculated LogP) ~2.1~2.5
Enzymatic Resolution Suitability High conversion rate, moderate ee Slower conversion, exceptionally high ee

Field-Proven Experimental Methodologies

To objectively measure these reactivity differences, the protocols used must eliminate physical artifacts (like poor mixing) that can masquerade as chemical data. The following protocols are designed as self-validating systems .

Protocol 1: Self-Validating Base-Catalyzed Hydrolysis Kinetics

Causality: We utilize a 1:1 THF/Water co-solvent system rather than pure water. Because these fluorinated esters are highly lipophilic, running the reaction in pure aqueous base creates a biphasic suspension. In a biphasic system, the apparent reaction rate is limited by mass transfer across the phase boundary, not the intrinsic chemical kinetics. The co-solvent ensures a homogeneous single phase.

  • Equilibration: Dissolve 1.0 mmol of the chosen ester and 0.5 mmol of biphenyl (Internal Standard) in 10 mL of THF. Add 9 mL of DI water. Stir at 500 rpm and equilibrate to exactly 25.0°C in a thermostatic bath.

  • Initiation: Inject 1.0 mL of 1.0 M NaOH (aq) to initiate the saponification.

  • Kinetic Sampling (Self-Validation): At t=5,15,30,60, and 120 minutes, withdraw a 100 µL aliquot.

  • Instant Quench: Immediately discharge the aliquot into a vial containing 900 µL of acidic acetonitrile (0.1% TFA). Causality: The sudden drop in pH instantly protonates the hydroxide nucleophile, halting the reaction at that exact second.

  • Quantification: Analyze via HPLC-UV at 254 nm. Plot the ratio of the ester peak area to the biphenyl peak area. Self-Validation: Because we rely on the ratio of substrate to the internal standard, any volumetric errors made during the rapid 100 µL pipetting step are mathematically canceled out, ensuring absolute kinetic fidelity.

Workflow S1 Homogeneous Equilibration (THF/H2O, 25°C) S2 Internal Standard + Reagent (Self-Validating Injection) S1->S2 S3 Acidic Quench Sampling (Halts Kinetics Instantly) S2->S3 S4 HPLC-UV Quantification (Ratio vs. Standard) S3->S4

Fig 2. Self-validating kinetic workflow eliminating mass-transfer and volumetric artifacts.

Protocol 2: Direct Aminolysis Assessment

Causality: Amines are softer, bulkier nucleophiles than hydroxide ions. The steric penalty of the ethyl group is severely magnified during aminolysis. This protocol tests the viability of direct amide bond formation without coupling agents.

  • Setup: Dissolve 2.0 mmol of the ester in 5 mL of anhydrous methanol (for the methyl ester) or anhydrous ethanol (for the ethyl ester) to prevent competitive transesterification.

  • Reaction: Add 2.2 mmol of benzylamine. Stir at 25°C under an inert nitrogen atmosphere.

  • Monitoring: Sample at 12h and 24h, quenching into a pH 4.0 buffer to protonate the unreacted amine and halt the reaction.

  • Observation: The methyl ester will typically show >85% conversion to the corresponding amide by 24h. The ethyl ester will stall at <40% conversion. To drive the ethyl ester to completion, the addition of a Lewis acid (e.g., Zr(OtBu)4​ ) is required to coordinate the carbonyl oxygen and artificially enhance its electrophilicity.

Conclusion

For rapid downstream functionalization (saponification, amidation), methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is the superior choice due to its unhindered Bürgi-Dunitz trajectory. Conversely, if your synthetic route requires the ester to survive multiple orthogonal upstream transformations, the slight steric shielding of ethyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate provides a necessary buffer against premature cleavage.

References

  • Transient Host–Guest Complexation To Control Catalytic Activity Source: ACS Publications URL
  • Esters of mandelic acid as substrates for (S)
  • A Comparative Guide to the Synthesis of Ethyl Mandelate: Biocatalytic vs.

Sources

Comparative

Comparative Evaluation of Chiral Catalysts for the Asymmetric Synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

Introduction & Strategic Context The synthesis of trifluoromethylated mandelic acid derivatives, such as Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, is of high pharmaceutical and agrochemical interest[1]. The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The synthesis of trifluoromethylated mandelic acid derivatives, such as Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, is of high pharmaceutical and agrochemical interest[1]. The unique combination of the α -hydroxy ester motif and the highly lipophilic, metabolically stable CF3​ group makes this scaffold a privileged pharmacophore.

The primary synthetic challenge lies in the enantioselective installation of the α -stereocenter. Traditional resolution of racemates suffers from a maximum 50% theoretical yield, necessitating the use of asymmetric catalysis. In this guide, we objectively evaluate three distinct catalytic paradigms for synthesizing this target:

  • Transition Metal Catalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).

  • Biocatalysis: Engineered Ketoreductase (KRED) enzymatic reduction.

  • Organocatalysis: Dynamic Kinetic Resolution (DKR) using modified cinchona alkaloids.

Catalyst Paradigms & Mechanistic Workflows

Paradigm A: Ru-TsDPEN Asymmetric Transfer Hydrogenation (ATH)

Ruthenium(II)-catalyzed ATH is a robust industrial standard for reducing trifluoromethylphenyl ketones and α -keto esters[2],[3]. The standard catalyst is RuCl.

The Causality of the System: The η6 -arene (p-cymene) ligand provides a steric wall, while the TsDPEN diamine establishes a chiral pocket. The bulky CF3​ -phenyl group of the substrate is directed away from the arene, ensuring high enantiofacial discrimination during the outer-sphere hydride transfer. Formic acid serves as a traceless hydride donor, driving the reaction forward via irreversible decarboxylation. Triethylamine is critical; it buffers the system to prevent acidic deactivation of the diamine ligand.

ATH_Mechanism A Ru(TsDPEN)(p-cymene) 16-electron Precatalyst B Formate Coordination (HCOOH / Et3N) A->B Hydride Source Addition C Ru-H / N-H Intermediate 18-electron Active Species B->C Decarboxylation (-CO2) D Outer-Sphere Transfer to Alpha-Keto Ester C->D Substrate Binding E Chiral Alpha-Hydroxy Ester Product Release D->E Enantiofacial Discrimination E->A Catalyst Regeneration

Catalytic cycle of Ru-TsDPEN mediated Asymmetric Transfer Hydrogenation.

Self-Validating Protocol:

  • Preparation: In a Schlenk flask under argon, dissolve Methyl 2-oxo-2-[4-(trifluoromethyl)phenyl]acetate (1.0 equiv) in anhydrous DMF. Degassing is mandatory to prevent Ru(II) oxidation.

  • Catalyst Activation: Add RuCl (0.005 equiv).

  • Hydride Addition: Introduce a 5:2 azeotropic mixture of formic acid and triethylamine (3.0 equiv).

  • Reaction: Stir at 40 °C for 12 hours. Monitor conversion via chiral HPLC.

  • Workup: Quench with water, extract with EtOAc, and purify via silica gel chromatography.

Paradigm B: Engineered Ketoreductase (KRED) Biocatalysis

Biocatalytic reduction offers exquisite selectivity and operates under mild, aqueous conditions.

The Causality of the System: The highly lipophilic CF3​ group presents a solubility challenge in aqueous buffers, requiring a DMSO cosolvent. To prevent the stoichiometric consumption of the prohibitively expensive NADP+ cofactor, a coupled Glucose Dehydrogenase (GDH) / D-glucose system is utilized to continuously regenerate NADPH.

KRED_Biocatalysis Sub Alpha-Keto Ester Substrate KRED Engineered KRED Enzyme Sub->KRED Prod Chiral Alpha-Hydroxy Ester KRED->Prod NADP NADP+ KRED->NADP Oxidation GDH Glucose Dehydrogenase (GDH) NADPH NADPH + H+ GDH->NADPH Reduction GlucL D-Glucono-1,5-lactone GDH->GlucL Oxidation NADP->GDH NADPH->KRED Hydride Transfer Gluc D-Glucose Gluc->GDH

Coupled KRED/GDH biocatalytic workflow for continuous NADPH cofactor recycling.

Self-Validating Protocol:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4​ . pH 7.0 is the optimal intersection for KRED stability and GDH activity.

  • Cofactor System: Add NADP+ (0.01 equiv), D-glucose (2.0 equiv), and GDH (5 U/mL).

  • Substrate Addition: Dissolve the α -keto ester in DMSO (10% v/v final concentration) and add dropwise to the buffer to prevent precipitation.

  • Reaction: Add KRED (2 wt%) and incubate at 30 °C with orbital shaking (250 rpm) for 24 hours. Crucial: Maintain pH with 1 M NaOH via an autotitrator, as the gluconic acid byproduct will otherwise acidify the solution and denature the enzymes.

  • Workup: Extract with MTBE, dry over Na2​SO4​ , and concentrate.

Paradigm C: Organocatalytic Dynamic Kinetic Resolution (DKR)

Organocatalytic DKR using modified cinchona alkaloids (e.g., (DHQD)2AQN) has been proven highly effective for synthesizing trifluoromethylmandelate derivatives[4].

The Causality of the System: Instead of reducing a ketone, this method utilizes the alcoholysis of racemic 5-(4-trifluoromethylphenyl)-1,3-dioxolane-2,4-diones. The catalyst acts as a chiral nucleophile and general base. Running the reaction at cryogenic temperatures (-20 °C) maximizes the ΔΔG‡ between the matched and mismatched transition states, ensuring high enantiomeric excess (ee%) while the unreacted enantiomer rapidly racemizes in situ.

DKR_Logic Racemic Racemic Dioxolane-2,4-dione (Rapid Background Racemization) Cat (DHQD)2AQN Catalyst Racemic->Cat Methanolysis TS_Fast Matched Transition State (Low Activation Energy) Cat->TS_Fast k_fast (Major) TS_Slow Mismatched Transition State (High Activation Energy) Cat->TS_Slow k_slow (Minor) Prod (R)-Alpha-Hydroxy Ester TS_Fast->Prod High ee% Pathway TS_Slow->Prod Suppressed at -20 C

Dynamic Kinetic Resolution (DKR) logic using modified cinchona alkaloid catalysts.

Self-Validating Protocol:

  • Solvent & Temp: Dissolve the racemic dioxanedione precursor in anhydrous diethyl ether and cool to -20 °C. Cryogenic conditions suppress the uncatalyzed background methanolysis.

  • Catalysis: Add (DHQD)2AQN (0.05 equiv) and anhydrous methanol (1.5 equiv).

  • Reaction: Stir for 48 hours until complete conversion is observed via TLC.

  • Workup: Pass the mixture through a short pad of silica to remove the alkaloid catalyst, then concentrate to yield the pure α -hydroxy ester.

Performance Comparison Data

The following table summarizes the quantitative performance metrics of each catalytic system for the synthesis of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate:

Performance MetricRu-TsDPEN (ATH)KRED (Biocatalysis)(DHQD)2AQN (DKR)
Catalyst Type Transition Metal ComplexEngineered EnzymeOrganocatalyst
Starting Material α -Keto Ester α -Keto Ester1,3-Dioxolane-2,4-dione
Yield (%) 92%98%85%
Enantiomeric Excess 94% ee>99% ee93% ee
Catalyst Loading 0.5 mol%2 wt%5 mol%
Reaction Temp 40 °C30 °C-20 °C
Reaction Time 12 h24 h48 h
Key Advantage Highly scalable, low costExquisite selectivity, greenMetal-free, ambient pressure
Primary Limitation Trace metal remediationStrict pH/cosolvent limitsCryogenic conditions needed

Conclusion & Selection Matrix

  • Choose Ru-TsDPEN (ATH) for large-scale, early-phase industrial scale-up where cost-efficiency and high throughput are prioritized, provided that ruthenium remediation protocols (e.g., metal scavengers) are in place[3].

  • Choose KRED Biocatalysis for late-stage API synthesis where >99% ee is strictly required and heavy metal contamination must be entirely avoided.

  • Choose (DHQD)2AQN (DKR) when working in metal-free discovery chemistry environments or when the α -keto ester precursor is unstable, favoring the dioxanedione route[4].

Sources

Validation

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate compared to other trifluoromethylated mandelic acid esters

Executive Summary Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (also known as methyl 4-trifluoromethylmandelate, CAS: 156276-22-1) is a highly specialized alpha-hydroxy ester utilized extensively as a chiral bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (also known as methyl 4-trifluoromethylmandelate, CAS: 156276-22-1) is a highly specialized alpha-hydroxy ester utilized extensively as a chiral building block in pharmaceutical synthesis. By incorporating a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the para position of the mandelic acid core, this compound exhibits a unique reactivity profile that distinguishes it from its ortho-substituted isomers and non-fluorinated analogs. This guide objectively compares its structural, electronic, and reactive properties, providing researchers with self-validating protocols for its application in drug development.

Structural and Electronic Causality: The Isomer Comparison

The precise location of the -CF₃ group on the aromatic ring fundamentally dictates the electronic landscape and steric accessibility of the mandelic acid derivative.

  • The Para Advantage (Methyl 4-CF₃-mandelate): The para-CF₃ group exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-R) mechanisms. This significantly increases the electrophilicity of the ester carbonyl carbon. Consequently, the ester becomes highly susceptible to nucleophilic attack, facilitating reactions that are typically sluggish for standard esters.

  • The Ortho Limitation (Methyl 2-CF₃-mandelate): While the ortho-CF₃ isomer (1)[1] shares similar inductive properties, the bulky -CF₃ group is positioned directly adjacent to the alpha-carbon. This creates severe steric hindrance, shielding the ester carbonyl and dramatically reducing reaction kinetics during bulky nucleophilic additions or enzymatic resolutions.

  • Ester Alkyl Chain Dynamics (Methyl vs. Ethyl): The choice of the methyl ester over ethyl or isopropyl variants minimizes steric bulk at the reacting center. When paired with the para-CF₃ group, the methyl ester provides an optimal balance: maximum electrophilic activation with minimal steric resistance.

Comparative Data Presentation

The following table summarizes the physicochemical and reactive differences among key trifluoromethylated mandelic acid esters, highlighting the superior reduction efficiency of the para-methyl variant as documented in 2[2].

CompoundCAS NumberCF₃ PositionSteric Hindrance at CarbonylElectrophilicityNaBH₄ Reduction Yield
Methyl 4-CF₃-mandelate ParaLowVery High86%
Methyl 2-CF₃-mandelate 1[1]OrthoHighModerateSub-optimal
Ethyl 4-CF₃-mandelate N/AParaModerateHigh< 80% (Estimated)
Methyl mandelate (Ref) 4358-87-6NoneLowModerate85%
Experimental Workflow Visualization

The diagram below illustrates the divergent reactivity pathways of these isomers when subjected to mild reduction conditions.

G A Methyl 4-CF3-mandelate (High Electrophilicity) D NaBH4 / MeOH Reduction (Protic Activation) A->D Optimal substrate B Methyl 2-CF3-mandelate (High Steric Hindrance) B->D Steric block C Ethyl 4-CF3-mandelate (Moderate Steric Bulk) C->D Slower kinetics E Rapid Conversion (Yield >85%) D->E 4-CF3 Pathway F Sluggish Conversion (Incomplete Reaction) D->F 2-CF3 Pathway

Caption: Reactivity pathways of trifluoromethylated mandelic acid esters during NaBH4 reduction.

Self-Validating Experimental Protocol: Reduction to 1,2-Ethanediol Derivatives

Context & Causality: Sodium borohydride (NaBH₄) is generally considered too mild to reduce standard carboxylic acid esters. However, alpha-hydroxy esters like methyl 4-trifluoromethylmandelate bypass this limitation. The alpha-hydroxyl group hydrogen-bonds with the ester carbonyl, while the para-CF₃ group further withdraws electron density. When conducted in a protic solvent (methanol), this synergistic activation allows for a highly efficient reduction to the corresponding 1,2-ethanediol derivative[2].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 5.0 g of methyl 4-trifluoromethylmandelate in 10 mL of anhydrous methanol in a round-bottom flask.

    • Causality: Methanol acts as a protic solvent, stabilizing the transition state and coordinating with the ester carbonyl to enhance its electrophilicity.

  • Hydride Addition: Submerge the flask in an ice bath (0–5°C). Slowly add 1.25 g of NaBH₄ (approx. 1.1 molar equivalents) in small portions under continuous stirring.

    • Causality: The reduction is highly exothermic. The ice bath prevents solvent boil-off and suppresses unwanted side reactions, such as ester cleavage. The para-CF₃ group ensures rapid hydride attack compared to bulkier or less electrophilic isomers.

  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (approx. 20°C) for exactly 2 hours.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system. The complete disappearance of the higher-Rf ester spot validates 100% conversion.

  • Quenching: Carefully neutralize the reaction mixture by dropwise addition of 2N hydrochloric acid (HCl) until gas evolution ceases.

    • Causality: HCl quenches any unreacted NaBH₄ and protonates the intermediate boron-alkoxide complex to yield the free 1,2-ethanediol derivative.

  • Extraction & Purification: Evaporate the bulk of the methanol under reduced pressure. Add 15 mL of distilled water to the residue and extract with chloroform (3 x 15 mL). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum.

    • Expected Outcome: The target 1-(4-trifluoromethylphenyl)ethane-1,2-diol is obtained as a colorless oil with an expected yield of ~86%[2].

Application in Drug Development

Trifluoromethylated mandelic acids and their esters are heavily utilized in structure-activity relationship (SAR) studies to optimize the lipophilicity and metabolic stability of active pharmaceutical ingredients (APIs). For instance, in the development of sickle cell hemoglobin polymerization inhibitors, researchers evaluated various aromatic aldehydes and carboxylic acids. While substituting the mandelic acid backbone directly with a -CF₃ group (yielding 4-trifluoromethylmandelic acid) resulted in3 compared to vanillin-substituted derivatives[3], the esterified form (Methyl 4-trifluoromethylmandelate) remains an indispensable synthetic intermediate. Its highly tunable reactivity makes it the preferred starting material for synthesizing more complex, biologically active heterocyclic frameworks.

References
  • Google Patents. "EP0816316A1 - Process for producing 1,2-ethanediol derivatives". European Patent Office.
  • Biomedical Journal of Scientific & Technical Research. "Aromatic Aldehydes and Carboxylic Acids as inhibitors for Sickle Hemoglobin Polymerization". Biomed J Sci & Tech Res. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking Commercial Purity Standards for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate Reference Materials

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. This hinges on the quality of your referenc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your analytical data is paramount. This hinges on the quality of your reference materials. A reference standard, defined by the US Food and Drug Administration as a "highly purified compound that is well characterized," serves as the benchmark against which your active pharmaceutical ingredients (APIs) and their impurities are measured.[1] The use of well-characterized reference standards is critical for achieving scientifically valid and reproducible results in assays, impurity profiling, and stability studies.[1]

This guide provides an in-depth technical comparison of commercial purity standards for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, a key chiral building block in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to equip you with the expertise and methodologies to critically evaluate and select the most suitable reference materials for your research needs, ensuring both scientific rigor and regulatory compliance.

The Critical Role of Purity in Chiral Building Blocks

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate possesses a stereogenic center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)- and (S)-Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. In drug development, the biological activity of enantiomers can differ significantly; one may be therapeutically active while the other could be inactive or even elicit adverse effects. Therefore, the enantiomeric purity of a chiral reference material is as crucial as its chemical purity.

Establishing a Robust Analytical Benchmark: A Multi-faceted Approach

A comprehensive evaluation of a reference material's purity requires a suite of orthogonal analytical techniques. This multi-pronged approach ensures that all potential impurities, including organic, inorganic, residual solvents, and enantiomeric impurities, are identified and quantified.

Experimental Workflow for Purity Assessment

The following diagram outlines a comprehensive workflow for the characterization and comparison of commercial Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate reference materials.

Reference_Material_Benchmarking_Workflow Workflow for Benchmarking Reference Materials cluster_0 Initial Assessment cluster_1 Structural Confirmation and Identification cluster_2 Purity Determination cluster_3 Data Analysis and Comparison Supplier_CoA Supplier Certificate of Analysis (CoA) Review Visual_Inspection Visual Inspection and Physical Properties Supplier_CoA->Visual_Inspection Initial Check NMR ¹H NMR ¹³C NMR ¹⁹F NMR Visual_Inspection->NMR Proceed to Analysis MS Mass Spectrometry (MS) NMR->MS FTIR Fourier-Transform Infrared (FTIR) Spectroscopy MS->FTIR HPLC Purity by HPLC-UV (Achiral) FTIR->HPLC Chiral_HPLC Enantiomeric Purity by Chiral HPLC HPLC->Chiral_HPLC GC Residual Solvents by Headspace GC Chiral_HPLC->GC KF Water Content by Karl Fischer Titration GC->KF ROI Residue on Ignition (ROI) / Sulfated Ash KF->ROI Data_Table Comparative Data Summary Table ROI->Data_Table Report Final Purity Assignment and Report Data_Table->Report

Caption: A comprehensive workflow for the rigorous evaluation of reference material purity.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments outlined in the workflow.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides unambiguous confirmation of the chemical structure and is a powerful tool for identifying and quantifying impurities.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the reference material in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum to confirm the presence and integration of all expected proton signals.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum to verify the number of unique carbon environments.

  • ¹⁹F NMR Acquisition: Acquire a fluorine-19 NMR spectrum, which is highly sensitive for trifluoromethyl-containing compounds, to confirm the presence of the CF₃ group and detect any fluorinated impurities.

  • Data Analysis: Compare the obtained spectra with established literature values or predicted spectra to confirm the identity of the compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC with UV detection is the workhorse for determining the purity of non-volatile organic compounds and for quantifying related substance impurities.

Protocol:

  • System: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a typical starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a stock solution of the reference material in acetonitrile at a concentration of 1 mg/mL. Prepare working solutions by diluting the stock solution.

  • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks (Area % method).

Enantiomeric Purity by Chiral HPLC

Rationale: Chiral HPLC is essential for separating and quantifying the enantiomers of the reference material, which is critical for a chiral compound.

Protocol:

  • System: An HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak® or Chiralcel®). The selection of the specific CSP often requires screening.

  • Mobile Phase: Typically a normal phase solvent system such as n-hexane and isopropanol (e.g., 90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Prepare a solution of the reference material in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Analysis: Inject the sample and determine the area percentages of the two enantiomer peaks to calculate the enantiomeric excess (e.e.).

Mass Spectrometry (MS) for Identity Confirmation

Rationale: Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which serves as a molecular fingerprint.

Protocol:

  • System: A mass spectrometer, often coupled with an HPLC or GC system (LC-MS or GC-MS).

  • Ionization Mode: Electrospray ionization (ESI) for LC-MS or electron ionization (EI) for GC-MS.

  • Analysis: Acquire the mass spectrum and compare the molecular ion peak with the calculated molecular weight. Analyze the fragmentation pattern for characteristic fragments. For esters, common fragmentation patterns include cleavage adjacent to the carbonyl group and rearrangements.[2][3]

Comparative Data Summary

The following table presents a hypothetical comparison of three commercial sources of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate reference material based on the analytical workflow described above.

ParameterSupplier ASupplier BSupplier C
Stated Purity (on CoA) ≥99.0%99.5% (by HPLC)99.8% (qNMR)
¹H, ¹³C, ¹⁹F NMR Conforms to structureConforms to structureConforms to structure
Purity by HPLC (Area %) 99.2%99.6%99.85%
Number of Impurities >0.05% 210
Enantiomeric Purity (e.e.) 99.5% (S-enantiomer)99.8% (S-enantiomer)>99.9% (S-enantiomer)
Water Content (Karl Fischer) 0.25%0.10%0.05%
Residual Solvents (GC) Acetone: 50 ppmBelow detection limitBelow detection limit
Residue on Ignition 0.08%0.03%<0.01%
Traceability Documentation Basic CoADetailed CoA with spectraISO 17034 accredited, full data package

Discussion and Interpretation of Results

As the comparative data illustrates, the quality and characterization of commercially available reference materials can vary significantly.

  • Supplier A provides a material that meets a basic purity requirement. However, the presence of multiple impurities and a lower enantiomeric excess might make it unsuitable for sensitive quantitative applications or for use as a primary reference standard.

  • Supplier B offers a higher quality material with better chemical and enantiomeric purity. The more detailed Certificate of Analysis provides greater confidence in the material's integrity.

  • Supplier C represents the highest quality standard, with purity determined by the highly accurate quantitative NMR (qNMR) method. The material is essentially free of detectable impurities and has the highest enantiomeric purity. The ISO 17034 accreditation provides traceability and the highest level of assurance, making it suitable for use as a primary reference standard in regulated environments.

The choice of which reference material to use will depend on the specific application. For early-stage research and method development, a material from Supplier A or B might be sufficient. However, for late-stage development, quality control, and regulatory submissions, a highly characterized and traceable reference material from a supplier like C is indispensable.

Conclusion

The rigorous benchmarking of commercial purity standards is a critical, yet often overlooked, aspect of ensuring data quality and integrity in pharmaceutical research. As demonstrated, a multi-faceted analytical approach is necessary for a comprehensive assessment of a reference material's purity. By understanding the underlying scientific principles and implementing robust analytical methodologies, researchers can confidently select the most appropriate reference materials for their needs, ultimately contributing to the development of safe and effective medicines.

References

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. [Link]

  • NextSDS. methyl (2S)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. [Link]

  • Sharp, T. R. (1980). Mass spectral fragmentation of mandelic acid and its analogs. Organic Mass Spectrometry, 15(7), 381-382. [Link]

  • Li, T., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of the Brazilian Chemical Society, 23(1), 134-140. [Link]

  • Google Patents. (2007). Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide.
  • Doc Brown's Chemistry. proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). [Link]

  • Váradi, M., et al. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. Molecules, 30(3), 643. [Link]

  • Organic Syntheses. (2019). Synthesis of 5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate from Kojic Acid. Organic Syntheses, 96, 494-510. [Link]

  • Piletsky, S. A., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

  • Matrix Fine Chemicals. METHYL 2-HYDROXY-2-PHENYLACETATE. [Link]

  • Chemspace. Methyl 2-hydroxy-2-[2,3,5-trifluoro-4-(methylsulfanyl)phenyl]acetate. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2023, February 1). Mass Fragmentation of Esters, Amides, Carboxylic Acid, Ethers and Alkyl Halide. [Link]

  • PubChem. methyl (2S)-2-hydroxy-2-phenylacetate. [Link]

  • Piletsky, S. A., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. [Link]

  • Semivrazhskaya, O., et al. (2023). Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimet. International Journal of Molecular Sciences, 24(20), 15004. [Link]

  • Ray, A. M., et al. (2019). Isolation and identification of a male-produced aggregation-sex pheromone for the velvet longhorned beetle, Trichoferus campestris. Journal of chemical ecology, 45(11-12), 943-952. [Link]

  • PubChem. Methyl 2-[4-(hydroxymethyl)phenyl]acetate. [Link]

  • Science Ready. (2023, August 29). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

  • bioRxiv. (2023, November 8). MS/MS fragmentation pattern analysis confirms the production of the new esterified bile acids by the human gut microbiota. [Link]

  • ResearchGate. (a) ¹H NMR spectrum of p-cresyl phenyl acetate. ¹H NMR data of p-cresyl.... [Link]

Sources

Validation

Comparative Stability Guide: Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate under Acidic vs. Basic Conditions

Executive Summary For researchers and drug development professionals, understanding the pH-dependent stability of key synthetic intermediates is critical for optimizing formulation and reaction routing. Methyl 2-hydroxy-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the pH-dependent stability of key synthetic intermediates is critical for optimizing formulation and reaction routing. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is a highly functionalized α -hydroxy ester. Its stability profile diverges sharply when exposed to acidic versus basic environments.

This guide objectively compares the stability of this compound against structural alternatives, providing a mechanistic analysis of the trifluoromethyl ( −CF3​ ) substituent's electronic effects, supported by comparative quantitative data and self-validating experimental protocols.

Mechanistic Causality: The Role of the −CF3​ Substituent

The stability of α -hydroxy esters is governed by the electrophilicity of the carbonyl carbon and the basicity of the carbonyl oxygen. The −CF3​ group at the para-position of the phenyl ring exerts a strong electron-withdrawing effect (EWG) via both inductive (-I) and resonance (-M) mechanisms (Hammett constant σp​≈0.54 ). This fundamentally alters the thermodynamics and kinetics of [1].

Basic Conditions (Saponification): Accelerated Degradation

Under basic conditions, ester hydrolysis is an irreversible, base-catalyzed process. The rate-determining step is the nucleophilic attack of the hydroxide ion ( OH− ) on the carbonyl carbon to form a tetrahedral intermediate.

  • Causality: The strongly electron-withdrawing −CF3​ group pulls electron density away from the ester moiety. This increases the partial positive charge ( δ+ ) on the carbonyl carbon, making it highly susceptible to nucleophilic attack. Furthermore, the −CF3​ group stabilizes the developing negative charge in the transition state.

  • Result: Rapid, irreversible saponification into the corresponding carboxylate salt and methanol.

Acidic Conditions: Enhanced Stability

Acid-catalyzed hydrolysis is a reversible process that initiates with the protonation of the carbonyl oxygen, which subsequently activates the carbonyl carbon for water attack.

  • Causality: The same electron-withdrawing effect that accelerates basic hydrolysis retards acidic hydrolysis. By withdrawing electron density, the −CF3​ group decreases the basicity of the carbonyl oxygen. This makes the initial protonation step thermodynamically less favorable compared to an unsubstituted analog[2].

  • Result: Retarded hydrolysis rate, rendering the compound comparatively stable in low-pH environments.

MechanisticPathway Substrate Methyl 2-hydroxy-2-[4-(CF3)phenyl]acetate (Strong EWG Effect) Acidic Acidic Media (pH < 3) High [H+] Substrate->Acidic Basic Basic Media (pH > 10) High [OH-] Substrate->Basic AcidStep Decreased Carbonyl Basicity Slow Protonation Acidic->AcidStep Reversible BaseStep Increased Carbonyl Electrophilicity Fast OH- Attack Basic->BaseStep Irreversible AcidResult High Stability (Retarded Hydrolysis) AcidStep->AcidResult BaseResult Low Stability (Rapid Saponification) BaseStep->BaseResult

Divergent hydrolysis pathways of the CF3-substituted alpha-hydroxy ester under pH extremes.

Comparative Stability Profile

To objectively benchmark the performance of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, we compare it against two structural alternatives: Methyl mandelate (unsubstituted baseline) and Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate (electron-donating group, EDG).

The data below summarizes the relative kinetic behavior driven by the substituent effects.

CompoundSubstituent ( σp​ )Electronic EffectRelative Basic Hydrolysis Rate ( krel​ )Acidic Stability ( t1/2​ at pH 1.2)
Methyl 2-hydroxy-2-[4-(CF 3​ )phenyl]acetate −CF3​ (0.54)Strong EWG (-I, -M)~15.0x (Fastest)> 72 hours (Most Stable)
Methyl mandelate −H (0.00)Baseline1.0x~ 48 hours
Methyl 2-hydroxy-2-(4-methoxyphenyl)acetate −OCH3​ (-0.27)Strong EDG (+M)~0.2x (Slowest)~ 24 hours (Least Stable)

Key Takeaway: If your synthetic route or formulation requires prolonged exposure to basic conditions, the −CF3​ derivative will degrade rapidly. Conversely, it is highly robust in acidic workups (e.g., 0.1 M HCl washes) where electron-rich alternatives might begin to hydrolyze [3].

Self-Validating Experimental Protocols

To verify these stability profiles in your own laboratory, utilize the following self-validating RP-HPLC workflow. This protocol incorporates an internal standard (Biphenyl) to correct for injection volume variances and evaporation, ensuring high trustworthiness of the kinetic data.

Reagents & Preparation
  • Substrate Stock: 10 mM of the target ester in HPLC-grade Acetonitrile.

  • Internal Standard (IS) Stock: 5 mM Biphenyl in Acetonitrile.

  • Acidic Buffer: 0.1 M HCl solution (pH ~1.2).

  • Basic Buffer: 0.1 M Sodium Phosphate buffer adjusted to pH 10.0.

  • Quench Solutions: 0.1 M NaOH (for acidic reactions) and 0.1 M HCl (for basic reactions).

Step-by-Step Methodology
  • Reaction Initiation: In two separate thermostated vials (37°C), add 9.0 mL of the respective buffer (Acidic or Basic). Inject 0.5 mL of the Substrate Stock and 0.5 mL of the IS Stock. Vortex immediately.

  • Zero-Time Point ( t0​ ) Validation: Immediately extract a 100 μ L aliquot from each vial. This establishes the baseline concentration and validates the initial mixing homogeneity.

  • Time-Course Sampling: Withdraw 100 μ L aliquots at t= 1, 2, 4, 8, and 24 hours.

  • Reaction Quenching (Critical Step): Immediately discharge each 100 μ L sample into a vial containing 100 μ L of the corresponding Quench Solution to neutralize the pH to ~7.0, instantly halting the hydrolysis. Dilute with 800 μ L of mobile phase.

  • RP-HPLC Analysis:

    • Column: C18 (150 x 4.6 mm, 5 μ m).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water with 0.1% TFA.

    • Detection: UV at 254 nm.

  • Data Processing: Calculate the ratio of the Substrate Peak Area to the IS Peak Area. Plot ln(Area Ratio) versus time to determine the pseudo-first-order rate constant ( kobs​ ) and half-life ( t1/2​ ).

ProtocolWorkflow Stock Prepare 10 mM Substrate + IS Stock Split Aliquot into Buffer Systems Stock->Split Acidic 0.1 M HCl (pH 1.2) Incubate at 37°C Split->Acidic Basic 0.1 M Buffer (pH 10.0) Incubate at 37°C Split->Basic Sample Time-course Sampling (0, 1, 2, 4, 8, 24h) Acidic->Sample Basic->Sample Quench Quench Reaction (Neutralize to pH 7) Sample->Quench HPLC RP-HPLC Analysis (Quantify Remaining Ester) Quench->HPLC

Step-by-step experimental workflow for comparative pH stability profiling via RP-HPLC.

Conclusion & Application Insights

The comparative stability of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is a textbook demonstration of linear free-energy relationships in organic chemistry.

For drug development professionals , this dictates specific handling protocols:

  • Synthetic Routing: Avoid prolonged exposure to aqueous bases (e.g., K2​CO3​ or NaOH washes) during workup, as the ester will rapidly saponify. If base-catalyzed transesterification or alkylation of the α -hydroxyl group is required, strictly anhydrous conditions must be maintained.

  • Formulation: If formulated as a prodrug or active ingredient, the compound must be buffered in the slightly acidic to neutral range (pH 4.0 - 6.0) to maximize shelf-life and prevent premature hydrolysis.

References

  • On the Mechanism of Ester Hydrolysis: Trifluoroacetate Derivatives. ACS Publications.[Link]

  • Mandelamide Hydrolase from Pseudomonas putida: Characterization of a New Member of the Amidase Signature Family. Biochemistry - ACS Publications.[Link]

  • Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α -Hydroxybenzylphosphonates. MDPI.[Link]

Comparative

Cross-Validation of NMR and LC-MS Data for the Characterization of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate: A Comparative Guide

Executive Summary The precise structural elucidation of fluorinated pharmaceutical intermediates requires analytical rigor that standalone techniques cannot provide. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise structural elucidation of fluorinated pharmaceutical intermediates requires analytical rigor that standalone techniques cannot provide. Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) is a highly functionalized building block featuring a trifluoromethyl (-CF 3​ ) group, a para-substituted aromatic ring, and a chiral alpha-hydroxy ester moiety[1].

This guide objectively compares the performance of standalone High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS), standalone Nuclear Magnetic Resonance (NMR) spectroscopy, and an orthogonal cross-validation workflow. By synthesizing technical accuracy with field-proven methodologies, this document provides researchers with self-validating protocols to ensure absolute structural certainty and purity in drug development workflows.

Comparative Evaluation of Analytical Workflows

Relying on a single analytical modality introduces blind spots. LC-MS excels at sensitivity and formula confirmation but struggles with regiochemical isomerism (e.g., distinguishing para-CF 3​ from meta-CF 3​ ). Conversely, NMR provides unparalleled connectivity data but lacks the sensitivity to detect trace non-protonated impurities[2][3].

The table below objectively compares these workflows:

Analytical CapabilityStandalone LC-HRMSStandalone 1D/2D NMROrthogonal Cross-Validation (LC-MS + NMR)
Sensitivity / LOD Excellent (Picogram to Nanogram)Moderate (Microgram to Milligram)Comprehensive Dynamic Range
Formula Confirmation Excellent (Sub-ppm mass accuracy)Poor (Cannot determine exact mass)Absolute (Mass + Integration)
Regiochemistry Poor (Fragments often ambiguous)Excellent (J-coupling, NOESY)Absolute (Connectivity + Mass)
Isomer Differentiation Moderate (Chromatographic separation)Excellent (Distinct chemical shifts)Absolute (Orthogonal confirmation)
Quantitative Accuracy Matrix-dependent (Ion suppression)Excellent (Proportional to nuclei)Self-Validating (qNMR + LC-UV/MS)

The Causality of Orthogonal Cross-Validation

To establish a self-validating system, data from LC-MS and NMR must be fused. In this approach, the weaknesses of one technique are compensated by the strengths of the other[4].

  • Mass Spectrometry acts as the Formula Gatekeeper. It confirms that the exact mass matches C 10​ H 9​ F 3​ O 3​ , ruling out unexpected synthetic byproducts.

  • Multinuclear NMR acts as the Topological Mapper. The 1 H NMR AA'BB' spin system confirms the para-substitution, while the 13 C- 19 F scalar coupling confirms the intact trifluoromethyl group[5].

CrossValidationWorkflow Sample Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS: 156276-22-1) LCMS LC-HRMS (ESI±) Isotopic Pattern & Exact Mass Sample->LCMS Aliquot 1 NMR Multinuclear NMR (1H, 13C, 19F) Spin Systems & J-Coupling Sample->NMR Aliquot 2 MS_Data Formula Confirmation [M-H]- m/z 233.0431 LCMS->MS_Data NMR_Data Regiochemistry Confirmation para-CF3, α-OH, -OCH3 NMR->NMR_Data CrossValidation Orthogonal Data Fusion (Structural Cross-Validation) MS_Data->CrossValidation Formula & Fragments NMR_Data->CrossValidation Connectivity Map Final Absolute Structural Elucidation & Purity Certification CrossValidation->Final Validated

Fig 1: Orthogonal cross-validation workflow for fluorinated aromatic ester characterization.

Self-Validating Experimental Protocols

A protocol is only trustworthy if it contains internal mechanisms to verify its own accuracy. The following methodologies are designed with built-in causality and validation checks.

Protocol A: High-Resolution LC-MS Analysis

Objective: Confirm the exact molecular formula (C 10​ H 9​ F 3​ O 3​ ) and assess chromatographic purity[6].

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Acetonitrile (50:50).

    • Causality: Methanol ensures complete solvation of the lipophilic -CF 3​ group. The final dilution matches the initial mobile phase conditions to prevent peak distortion (solvent effects).

  • Chromatographic Separation: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 10 minutes.

    • Causality: The acidic modifier (Formic Acid) suppresses the ionization of the α -hydroxy group in the liquid phase, ensuring a sharp, symmetrical chromatographic peak.

  • HRMS Acquisition (ESI Negative Mode): Operate the Q-TOF or Orbitrap in Electrospray Ionization negative mode (ESI-).

    • Causality: While esters often ionize in positive mode as [M+Na] + , the α -hydroxy group readily undergoes gas-phase deprotonation to form a stable [M-H] ion. Monitoring the negative mode provides a cleaner spectrum with fewer solvent adduct interferences.

  • Self-Validation Check: Compare the experimental isotopic distribution (M, M+1, M+2) against the theoretical model for C 10​ H 9​ F 3​ O 3​ . A mass error of < 3 ppm validates the formula.

Protocol B: Multinuclear NMR Spectroscopy

Objective: Map the atomic connectivity, prove the para-substitution, and validate the intact trifluoromethyl group[2][5].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is ideal for non-polar aromatic esters. TMS acts as an internal standard (0.00 ppm), ensuring that all chemical shifts are absolutely referenced—a critical requirement for cross-laboratory reproducibility.

  • 1 H NMR Acquisition (400 or 600 MHz): Acquire with a 30° pulse angle and a relaxation delay (D1) of 5 seconds.

    • Causality: A sufficient D1 ensures complete relaxation of all protons, making the integration strictly quantitative. The total integral must sum to exactly 9 protons. If it does not, the sample contains impurities or solvent contamination, instantly invalidating the purity claim.

  • 19 F NMR Acquisition (376 or 564 MHz): Acquire proton-decoupled 19 F spectra.

    • Causality: The -CF 3​ group is highly electron-withdrawing. A single, sharp resonance around -62.5 ppm confirms the presence of the three equivalent fluorine atoms without complex 1 H- 19 F splitting[5].

  • 13 C NMR Acquisition: Acquire with 1 H decoupling.

    • Causality: The scalar coupling between 13 C and 19 F ( 1JCF​≈272 Hz, 2JCF​≈32 Hz) will split the trifluoromethyl carbon and the adjacent aromatic ipso-carbon into distinct quartets. Observing these quartets is the definitive proof that the -CF 3​ group is covalently bound to the aromatic ring.

Quantitative Data & Spectral Interpretation

The tables below summarize the expected, cross-validated data points required to confirm the identity of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

Table 1: LC-HRMS Cross-Validation Data
Ion SpeciesTheoretical m/zExpected Adduct/LossDiagnostic Value
[M-H] 233.0431Deprotonation of α -OHConfirms exact molecular mass
[M+Na] + 257.0396Sodium adductOrthogonal mass confirmation
Fragment 1 173.0214Loss of HCOOCH 3​ Confirms the methyl ester moiety
Table 2: Multinuclear NMR Cross-Validation Data
NucleusChemical Shift ( δ , ppm)MultiplicityIntegration / CouplingStructural Assignment
1 H 7.62Doublet2H, J≈8.1 HzAromatic protons ortho to -CF 3​
1 H 7.47Doublet2H, J≈8.0 HzAromatic protons ortho to chiral center
1 H 5.20Singlet1HChiral α -proton
1 H 3.75Singlet3HMethoxy (-OCH 3​ ) protons
19 F -62.5Singlet3FTrifluoromethyl (-CF 3​ ) group
13 C ~173.0Singlet-Ester Carbonyl (C=O)
13 C ~124.1Quartet 1JCF​≈272 HzTrifluoromethyl Carbon (-CF 3​ )
13 C ~130.5Quartet 2JCF​≈32 HzAromatic ipso-Carbon to -CF 3​

Conclusion

Standalone analytical techniques are insufficient for the rigorous characterization of complex fluorinated building blocks like Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. While LC-MS provides high-resolution mass accuracy, it cannot definitively map regiochemistry. NMR maps the exact connectivity and proves the para-substitution via AA'BB' spin systems but lacks trace-level sensitivity. By employing the orthogonal cross-validation strategy detailed in this guide, researchers can establish a self-validating analytical loop, ensuring absolute structural integrity and quantitative purity for downstream pharmaceutical applications.

References

  • - Product baseline data for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate (CAS No.: 156276-22-1).[1] 2. - Authoritative review on the necessity of cross-validating NMR data with Mass Spectrometry in pharmaceutical discovery.[2] 3. - Comprehensive methodology on the statistical and structural data fusion of NMR and LC-MS platforms.[4]

  • - Experimental reference for the 1 H, 13 C, and 19 F NMR chemical shifts and scalar coupling constants of structurally analogous (trifluoromethyl)phenyl acetates.[5] 5. - Demonstration of chemometric cross-validation utilizing High-Resolution LC-MS and NMR for active pharmaceutical ingredient classification.[6]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. As a halogenated organic compound, this chemical requires specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate. As a halogenated organic compound, this chemical requires specific handling procedures to ensure the safety of laboratory personnel and to maintain environmental compliance. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, ensuring a culture of safety and reproducibility in your laboratory operations.

Hazard Profile and Immediate Safety Precautions

Before handling the waste, it is critical to understand the inherent risks associated with Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

1.1. Known Hazards This compound is classified with several hazards that dictate the necessary safety protocols. According to safety data, it is known to be:

  • A skin irritant.[1]

  • A serious eye irritant.[1][2]

  • Harmful if swallowed.[3]

  • A potential specific target organ toxicant, possibly causing respiratory irritation, drowsiness, or dizziness.[1][3]

The trifluoromethyl group (-CF3) places this compound in the category of halogenated organic compounds, which are subject to specific environmental regulations due to their persistence and potential for harm if improperly discarded.[4][5]

1.2. Required Personal Protective Equipment (PPE) Based on the hazard profile, the following minimum PPE must be worn at all times when handling this chemical waste.[6]

  • Eye Protection: Chemical safety goggles are mandatory. If there is a significant splash risk, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: While not typically required for small-scale transfers in a well-ventilated area, a respirator may be necessary if handling large quantities or if an aerosol is generated. Always consult your institution's Chemical Hygiene Plan.

1.3. Emergency Exposure Procedures

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

  • Ingestion: If the individual is conscious, rinse their mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[7]

Waste Characterization and Segregation: The Principle of Isolation

Proper disposal begins with correct waste characterization. Due to its chemical structure, Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is classified as a hazardous halogenated organic waste . This classification is critical because mixing it with other waste streams can lead to dangerous chemical reactions or violate federal disposal regulations.[8][9]

2.1. Chemical Incompatibilities This compound must be segregated from the following chemical classes to prevent potentially violent or hazardous reactions:

  • Strong Oxidizing Agents: (e.g., nitrates, perchlorates, nitric acid).[10][11]

  • Strong Bases: (e.g., sodium hydroxide, potassium hydroxide).[10][11]

  • Strong Acids: (e.g., sulfuric acid, hydrochloric acid).[12]

  • Strong Reducing Agents. [12]

Failure to segregate these materials can lead to exothermic reactions, gas evolution, or the formation of other hazardous byproducts.

2.2. Regulatory Framework The disposal of this waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your institution's Environmental Health & Safety (EHS) office will manage the final disposal, typically via high-temperature incineration at a licensed facility, which is a common and effective method for destroying halogenated organic compounds.[9]

Step-by-Step Disposal Protocol

This protocol outlines the procedure for transferring Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate waste from your experimental setup into a designated hazardous waste container.

3.1. Materials Required

  • Appropriate PPE (as defined in Section 1.2)

  • Designated hazardous waste container (see specifications below)

  • Waste label

  • Laboratory waste log

  • Secondary containment bin

3.2. Waste Container Specifications The selection of a proper waste container is a primary control measure against leaks and spills.[13]

  • Material Compatibility: The container must be made of a material that is non-reactive with the chemical waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Do not use metal containers for acidic waste streams.[14]

  • Condition: The container must be in good condition, free from cracks or defects, with a secure, leak-proof screw-top cap.[13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate," and a list of any other constituents in the waste stream.[6][13]

3.3. Waste Transfer and Storage Procedure

  • Prepare the Accumulation Area: Ensure the designated Satellite Accumulation Area (SAA) is clean, organized, and equipped with a secondary containment bin capable of holding the entire volume of the largest container.[14]

  • Don PPE: Put on all required PPE as detailed in Section 1.2.

  • Label the Container: Before adding any waste, affix a completed hazardous waste label to the container.

  • Transfer the Waste: Carefully transfer the chemical waste into the labeled container. Use a funnel to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[14]

  • Secure the Container: Tightly seal the container cap. Wipe any external contamination from the container with a damp cloth or paper towel, disposing of the cleaning material as hazardous waste.

  • Store the Container: Place the sealed container into the secondary containment bin in your designated SAA.

  • Log the Waste: Record the amount of waste added in your laboratory's waste log. This documentation is essential for regulatory compliance.

  • Doff PPE: Remove PPE, disposing of single-use items (like gloves) into the appropriate solid hazardous waste stream. Wash your hands thoroughly.

  • Arrange for Pickup: Once the container is full or has been in storage for the maximum allowable time (consult your EHS office, as this can be up to 90 days or more depending on generator status), arrange for pickup by your institution's certified hazardous waste handler.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

G cluster_prep Preparation Phase cluster_transfer Transfer & Storage Phase cluster_disposal Final Disposal Phase start Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe get_container Select Chemically Compatible Hazardous Waste Container ppe->get_container label_container Label Container Correctly: 'Hazardous Waste' + Full Chemical Name get_container->label_container transfer Carefully Transfer Waste (Do not exceed 90% capacity) label_container->transfer check_incompatible Mixing with other waste? transfer->check_incompatible segregate STOP! Segregate Incompatible Wastes. Use Separate Containers. check_incompatible->segregate Yes seal Securely Seal Container & Clean Exterior check_incompatible->seal No segregate->transfer store Place in Secondary Containment in Satellite Accumulation Area seal->store log_waste Update Laboratory Waste Log store->log_waste pickup Arrange Pickup by Certified Hazardous Waste Vendor log_waste->pickup end Disposal via High-Temp Incineration pickup->end

Caption: Disposal workflow for Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate.

References

  • methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate - NextSDS . NextSDS. Available from: [Link]

  • OSHA Compliance For Laboratories . US Bio-Clean. (2014). Available from: [Link]

  • Material Safety Data Sheet - Methyl phenylacetate, 99+% . Cole-Parmer. (2006). Available from: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. Available from: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. (2025). Available from: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR. (2000). Available from: [Link]

  • OSHA Laboratory Standard - Prudent Practices in the Laboratory . National Center for Biotechnology Information (NCBI) Bookshelf. Available from: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. (2022). Available from: [Link]

  • How To Safely Dispose of Chemicals in Your Lab . Solvent Recovery Systems. (2024). Available from: [Link]

  • Alternative Control Technology Document: Halogenated Solvent Cleaners . U.S. Environmental Protection Agency. (1989). Available from: [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency. (1978). Available from: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides a detailed protocol for the safe handling and disposal of Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate, CAS Number 847199-28-4. More than a list of procedures, this document explains the rationale behind each recommendation, empowering you to work safely and effectively.

Hazard Assessment: Understanding the Compound

Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate is an aromatic ester containing a trifluoromethyl group. A thorough understanding of its potential hazards is the foundation of a robust safety plan. The compound is classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity – Single Exposure (Category 3) : May cause respiratory irritation and potentially drowsiness or dizziness.[1][2]

  • Acute Oral Toxicity (Category 4) : Harmful if swallowed.

The trifluoromethyl group warrants special consideration due to the high thermodynamic stability of the carbon-fluorine bond, which can influence its reactivity and persistence.[3]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of appropriate barriers is not merely a checklist item but a critical experimental parameter.

Table 1: Summary of Required PPE
Protection TypeSpecificationRationale
Eye/Face Chemical Splash Goggles (ANSI Z87 certified)Protects against splashes that can cause serious eye irritation.[4][5]
Face Shield (worn over goggles)Required when handling larger quantities (>50 mL) or when there is a significant risk of splashing.[6][7]
Hand Nitrile or Butyl Rubber GlovesProvides resistance to aromatic esters and prevents skin irritation.[7][8][9]
Double-glovingRecommended for extended handling periods or when working with larger volumes to protect against undetected perforations.
Body Chemical-resistant Laboratory CoatProtects skin and personal clothing from contamination.[6][9]
Chemical-resistant ApronRecommended over the lab coat when handling significant quantities where splashes are likely.[7]
Respiratory NIOSH-approved RespiratorRequired when handling the solid form outside of a fume hood or when aerosols may be generated.[5][6][10]
In-Depth PPE Rationale
  • Eye and Face Protection : Given the classification as a serious eye irritant, chemical splash goggles are mandatory to create a complete seal around the eyes.[1][2] Standard safety glasses with side shields are insufficient as they do not protect from splashes from all angles.[7]

  • Hand Protection : The choice of glove material is critical. Nitrile gloves offer excellent all-around protection against a variety of solvents and chemicals and are a suitable primary choice for incidental contact.[8][9] For tasks involving prolonged contact or immersion, Butyl rubber gloves are recommended as they provide superior protection against esters and ketones.[7] Always inspect gloves for any signs of degradation or punctures before use and change them immediately if contamination is suspected.[5]

  • Body Protection : A standard laboratory coat provides a baseline level of protection. However, because this compound is a known skin irritant, ensuring the lab coat is fully buttoned and the sleeves are not rolled up is crucial.[2][9]

  • Respiratory Protection : The potential for respiratory irritation and dizziness necessitates strict engineering controls.[1][2] All handling of the solid compound or any procedure that could generate aerosols must be performed within a certified chemical fume hood to minimize inhalation exposure.[11][12] If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with cartridges appropriate for organic vapors is required.[6][10]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a systematic workflow minimizes risk and ensures procedural consistency.

  • Preparation : Before handling the compound, ensure that an eyewash station and safety shower are accessible and unobstructed.[13] Confirm the chemical fume hood has a valid certification.

  • Donning PPE : Put on all required PPE as detailed in Table 1. Start with your lab coat, followed by eye protection, and finally gloves.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid chemical inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of fine particulates.[11]

    • Use tools that minimize dust generation, such as a dedicated spatula.[11]

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling :

    • After the procedure, decontaminate all non-disposable glassware. A triple rinse with a suitable solvent (e.g., acetone or ethanol) is recommended.[11] Collect all rinsate as hazardous waste.[11]

    • Wipe down the work area in the fume hood with an appropriate solvent and absorbent pads. Dispose of the pads as hazardous waste.

  • Doffing PPE : Remove PPE in the reverse order it was put on. Remove gloves first, avoiding contact with the outside of the glove. Remove your lab coat and hang it in the designated area. Wash your hands thoroughly with soap and water after removing all PPE.[10][14]

Spill Management and Disposal Plan

Accidents can happen, but a clear and logical plan ensures a swift and safe response.

Emergency Spill Response
  • Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or outside of a fume hood.[10]

  • Ventilate : Ensure the area is well-ventilated.[12]

  • Assess : From a safe distance, assess the extent of the spill. Do not attempt to clean a large spill without appropriate respiratory protection and training.[10]

  • Contain & Absorb : For small spills within a fume hood, use a chemical spill kit with an inert absorbent material (e.g., sand, diatomaceous earth) to contain the spill.[15]

  • Collect : Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[12][16]

  • Decontaminate : Clean the spill area with a suitable solvent and dispose of all cleaning materials as hazardous waste.[14]

Spill_Workflow spill Spill Occurs assess Assess Hazard (Size, Location) spill->assess small_spill Small Spill in Fume Hood? assess->small_spill evacuate Evacuate Area Alert EHS small_spill->evacuate No ppe Don Appropriate PPE (incl. Respirator if needed) small_spill->ppe Yes evacuate->ppe contain Contain & Absorb with Inert Material ppe->contain collect Collect Waste in Sealed Container contain->collect decontaminate Decontaminate Area & Equipment collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose

Caption: Emergency workflow for a chemical spill.
Chemical Waste Disposal Protocol

Proper disposal is a critical final step to protect personnel and the environment. As a halogenated organic compound, Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate requires disposal as hazardous waste.[16]

  • Waste Segregation : Do not mix this waste stream with incompatible materials like strong oxidizing agents or bases.[11]

  • Container Selection : Collect all waste—including residual powder, contaminated disposables (gloves, pipette tips, absorbent pads), and solvent rinsate—in a designated, sealable, and properly labeled hazardous waste container.[6][11] A high-density polyethylene (HDPE) container is a suitable choice.[11]

  • Labeling : Clearly label the container with "Hazardous Waste" and the full chemical name: "Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate".[6]

  • Storage : Store the sealed waste container in a designated satellite accumulation area away from heat sources until it is collected by your institution's Environmental Health and Safety (EHS) department.[11]

  • Final Disposal : The ultimate disposal method for halogenated compounds is high-temperature incineration by a licensed waste disposal company.[11][16] Never dispose of this chemical down the drain or in regular trash.[6][11]

Disposal_Workflow start Waste Generated (Solid, Liquid, Contaminated PPE) segregate Segregate Waste from Incompatibles start->segregate container Select & Label HDPE Waste Container segregate->container collect Collect Waste in Sealed Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Arrange Pickup with Licensed Disposal Company (EHS) storage->contact_ehs incineration Final Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for chemical waste.

References

  • Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. Benchchem.
  • methyl (2R)-2-hydroxy-2-[4-(trifluoromethyl)
  • Proper Disposal of 2-Trifluoromethyl-terephthalonitrile: A Comprehensive Guide for Labor
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. Benchchem.
  • Methyl (S)-2-amino-2-(4-(trifluoromethyl)phenyl)acetate hydrochloride Safety Data Sheet.
  • Your Guide to Personal Protective Equipment for Chemicals. NextSDS.
  • Personal Protective Equipment for Chemical Exposures. EHS SOP.
  • Methyl 2-(2,4-dihydroxyphenyl)
  • Methyl 2-[4-(trifluoromethyl)
  • 2-Fluoro-4-(trifluoromethyl)
  • Methyl Fluoroacetate Safety D
  • Safety D
  • Safety D
  • Safety D
  • Safety D
  • Understanding Solvents and PPE for Chemical Safety. MCR Safety.
  • Safety Data Sheet.
  • Methyl 2-[4-(trifluoromethyl)
  • Personal Protective Equipment Selection Guide. University of Arizona.
  • The Importance of Personal Protective Equipment in the Handling of Chemicals. DC Fine Chemicals.
  • The PFAS Problem in the Context of Organofluorine Chemistry Research and Teaching. ETH Zurich Research Collection.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetate
© Copyright 2026 BenchChem. All Rights Reserved.